2-Butoxy-1,3,2-dioxaborinane CAS 1126-77-8 chemical properties
2-Butoxy-1,3,2-dioxaborinane (CAS 1126-77-8): A Comprehensive Technical Guide on Synthesis, Electrochemical, and Tribological Applications Executive Summary 2-Butoxy-1,3,2-dioxaborinane (CAS 1126-77-8) is a highly specia...
Author: BenchChem Technical Support Team. Date: March 2026
2-Butoxy-1,3,2-dioxaborinane (CAS 1126-77-8): A Comprehensive Technical Guide on Synthesis, Electrochemical, and Tribological Applications
Executive Summary
2-Butoxy-1,3,2-dioxaborinane (CAS 1126-77-8) is a highly specialized cyclic borate ester characterized by a six-membered 1,3,2-dioxaborinane ring and a linear butoxy substituent[1]. In recent years, cyclic borate esters have transitioned from niche organic synthesis intermediates to critical performance-enhancing additives in advanced materials science. The unique electronic configuration of the boron atom—specifically its vacant, low-energy p-orbital—confers mild Lewis acidity. This property, combined with the steric protection afforded by the dioxaborinane ring, makes 2-butoxy-1,3,2-dioxaborinane highly valuable as a film-forming additive in high-voltage lithium-ion batteries, an ashless anti-wear agent in tribology, and a phase-partitioning biocide in aviation fuels.
This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic synthesis pathways, and cross-disciplinary applications, supported by self-validating experimental protocols.
Physicochemical Profiling
Understanding the baseline properties of 2-butoxy-1,3,2-dioxaborinane is critical for predicting its behavior in complex solvent matrices, such as battery electrolytes or hydrocarbon lubricants. The cyclic structure provides enhanced hydrolytic stability compared to linear trialkyl borates (e.g., tributyl borate), though it remains sensitive to ambient moisture.
Soluble in toluene, dialkyl carbonates, ethers, and heavy hydrocarbons; reactive with aqueous media[2].
Synthesis and Thermodynamic Pathways
The synthesis of 2-butoxy-1,3,2-dioxaborinane relies on the stoichiometric condensation of boric acid with a diol (1,3-propanediol) and a monohydric alcohol (1-butanol). Because esterification is a reversible equilibrium process, thermodynamic control is required to drive the reaction to completion.
Fig 1: Azeotropic dehydration pathway for the synthesis of 2-butoxy-1,3,2-dioxaborinane.
Protocol A: Azeotropic Synthesis of 2-Butoxy-1,3,2-dioxaborinane
Causality & Validation: To overcome the thermodynamic equilibrium of esterification, water must be continuously removed from the system. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing efficient phase separation in a Dean-Stark apparatus[2]. The protocol is self-validating: the reaction is only deemed complete when the theoretical yield of water is physically collected.
Apparatus Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis.
Reagent Charging: Under a nitrogen blanket, charge the flask with 61.8 g (1.0 mol) of Boric Acid, 76.1 g (1.0 mol) of 1,3-Propanediol, and 74.1 g (1.0 mol) of 1-Butanol in 250 mL of anhydrous toluene.
Azeotropic Reflux: Heat the mixture to 110°C. As the reaction proceeds, the toluene-water azeotrope will vaporize, condense, and separate in the Dean-Stark trap.
Validation Checkpoint: Monitor the aqueous layer in the trap. The reaction is complete when exactly 54 mL (3.0 mol) of water is collected (typically 4–6 hours).
Purification: Remove the toluene solvent via rotary evaporation (50°C, 20 mbar). Purify the crude product via vacuum distillation to isolate the pure 2-butoxy-1,3,2-dioxaborinane. Store immediately over 3Å molecular sieves in an argon-filled glovebox.
Cross-Disciplinary Applications
Advanced Lithium-Ion Battery Electrolytes
In the pursuit of high-energy-density batteries, Ni-rich layered oxides (e.g., NCM811, NCM90) suffer from severe interfacial instability and transition metal dissolution at high voltages (>4.2V). Cyclic borate esters, including 1,3,2-dioxaborinane derivatives, have emerged as highly effective electrolyte additives[3].
Because cyclic borate esters possess a relatively high Highest Occupied Molecular Orbital (HOMO) energy level, they are preferentially oxidized at the cathode surface before the bulk carbonate solvents (like EC or EMC)[4]. This preferential oxidation triggers the cleavage of the B-O ring, leading to the electropolymerization of a thin, compact, and ionically conductive Cathode Electrolyte Interphase (CEI). Furthermore, the Lewis acidic boron center acts as a scavenger for nucleophilic fluoride ions (F⁻) generated by the thermal decomposition of LiPF₆, thereby suppressing the formation of highly corrosive hydrofluoric acid (HF)[3].
Fig 2: Electrochemical mechanism of cyclic borate esters in stabilizing Ni-rich cathodes.
Protocol B: Electrochemical Validation in NCM90 Coin Cells
Causality & Validation: To prove the efficacy of the dioxaborinane additive, a comparative electrochemical protocol is used. The self-validating metric is the capacity retention after 200 cycles, which directly correlates to the structural integrity of the CEI layer.
Electrolyte Preparation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v).
Additive Doping: Add 0.5% wt. of 2-butoxy-1,3,2-dioxaborinane to the baseline electrolyte. Stir until entirely homogenous.
Cell Assembly: Assemble CR2032 coin cells using an NCM90 cathode, a lithium metal anode, and a Celgard 2325 separator. Inject 40 μL of the doped electrolyte.
Formation Protocol: Subject the cells to two formation cycles at 0.1 C (1 C = 180 mA g⁻¹) between 2.8 V and 4.4 V at 25°C.
Cycle Life Validation: Cycle the cells at 1 C for 200 cycles. A successful CEI formation will yield a capacity retention of >80%, compared to <70% for the baseline electrolyte without the additive[4].
Tribology and Lubricant Additives
Borate esters are widely recognized as environmentally friendly, ashless anti-wear and extreme-pressure (EP) additives in lubricating oils[2]. Under high friction and localized heat, the 2-butoxy-1,3,2-dioxaborinane molecule adsorbs onto the ferrous metal surface. The localized energy causes the ester to decompose, forming a glassy, protective tribofilm composed of iron borides and boron oxides. The cyclic 1,3,2-dioxaborinane structure provides significantly better hydrolytic stability than traditional linear borates, preventing the additive from degrading prematurely in the presence of trace moisture[5].
Aviation Fuel Biocides
Microbial contamination in aviation jet fuel, particularly by the fungus Cladosporium resinae, leads to severe filter plugging and microbial-influenced corrosion (MIC). Dioxaborinane derivatives are the active pharmaceutical ingredients in industry-standard aviation biocides (e.g., Biobor JF). The unique chemical structure of 2-butoxy-1,3,2-dioxaborinane allows it to partition effectively between the bulk hydrocarbon fuel phase and the trace water phase at the bottom of the tank, ensuring it reaches the microbial colonies residing at the fuel-water interface[6].
Difference between 2-butoxy-1,3,2-dioxaborinane and 2-butyl-1,3,2-dioxaborinane
The following technical guide provides an in-depth analysis of the structural, electronic, and functional distinctions between 2-butoxy-1,3,2-dioxaborinane and 2-butyl-1,3,2-dioxaborinane . Topic: Structural and Function...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the structural, electronic, and functional distinctions between 2-butoxy-1,3,2-dioxaborinane and 2-butyl-1,3,2-dioxaborinane .
Topic: Structural and Functional Divergence of 2-butoxy- vs. 2-butyl-1,3,2-dioxaborinane
Executive Summary
For researchers in drug discovery and materials science, the distinction between these two molecules is not merely nomenclatural—it is the difference between a labile Lewis acid and a robust cross-coupling partner .
2-butyl-1,3,2-dioxaborinane is a Boronate Ester (B–C bond). It is the standard reagent for transferring an n-butyl group in Suzuki-Miyaura coupling.
2-butoxy-1,3,2-dioxaborinane is a Borate Ester (B–O bond). It acts as a Lewis acid catalyst or electrolyte additive but is hydrolytically unstable and inert in standard cross-coupling conditions.
The confusion often arises from their similar IUPAC names and identical ring structures (1,3,2-dioxaborinane derived from 1,3-propanediol), yet their reactivity profiles are orthogonal.
Structural & Electronic Profiling
The core differentiator lies in the substituent attached to the boron atom at position 2. This single bond dictates the oxidation state and orbital availability of the boron center.
Electronic Architecture
Molecule A: 2-butoxy-1,3,2-dioxaborinane (The Borate)
Bonding: The boron is bonded to three oxygen atoms (O3 environment).
Orbital Interaction: The empty
-orbital on the boron receives -donation from three oxygen lone pairs. This significant overlap renders the boron center less electrophilic than in boranes, but the B-O bond remains highly polarized and susceptible to nucleophilic attack (hydrolysis).
Molecule B: 2-butyl-1,3,2-dioxaborinane (The Boronate) [1]
Bonding: The boron is bonded to two oxygens and one carbon (O2C environment).
Orbital Interaction: The B-C bond possesses negligible
-character. The boron relies on donation from only two oxygens, making the B-C bond significantly more robust against hydrolysis than the exocyclic B-O bond of the borate.
Visualization of Structural Logic
The following diagram illustrates the structural divergence and its impact on reactivity.
Figure 1: Structural divergence leading to distinct reactivity profiles. The B-O vs. B-C linkage is the determining factor.
Technical Comparison Data
Feature
2-butoxy-1,3,2-dioxaborinane
2-butyl-1,3,2-dioxaborinane
Chemical Class
Cyclic Borate Ester
Cyclic Boronate Ester
CAS Number
10173-38-3
30169-71-2
Molecular Formula
CHBO
CHBO
Bond Environment
B–O (3 Oxygen ligands)
B–C (2 Oxygen, 1 Carbon)
B NMR Shift
18 – 22 ppm
30 – 34 ppm
Hydrolytic Stability
Low (Decomposes to Boric Acid)
Moderate (Stable to flash chromatography)
Primary Application
Polymer additives, Electrolytes (SEI)
Suzuki-Miyaura Coupling (Alkyl transfer)
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize azeotropic distillation to drive the equilibrium, a critical step often omitted in general literature.
Protocol A: Synthesis of 2-butyl-1,3,2-dioxaborinane (The Boronate)
Target: Synthesis of a stable Suzuki coupling partner.
Reagents:
-Butylboronic acid (10.0 mmol)
1,3-Propanediol (10.5 mmol, 1.05 eq)
Toluene (50 mL)
Methodology:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add
-butylboronic acid and 1,3-propanediol to the toluene. The mixture may be heterogeneous initially.
Reflux: Heat the mixture to reflux (bath temp ~120°C). Water will begin to collect in the trap.
Completion: Reflux until water evolution ceases (approx. 2-3 hours). The solution should become clear.
Isolation: Cool to room temperature. Remove toluene via rotary evaporation.
Purification: Vacuum distillation is preferred.
Validation Point:
B NMR in CDCl should show a single peak at ~32 ppm . If a peak appears at 20 ppm, hydrolysis has occurred.
Protocol B: Synthesis of 2-butoxy-1,3,2-dioxaborinane (The Borate)
Target: Synthesis of a moisture-sensitive electrolyte additive.
Reagents:
Tributyl borate (10.0 mmol) [Alternative precursor to Boric acid for better yield]
1,3-Propanediol (10.0 mmol)
Toluene (50 mL)
Methodology:
Transesterification: Mix tributyl borate and 1,3-propanediol in toluene.
Equilibrium Shift: Heat to reflux with a Dean-Stark trap, but in this case, you are removing butanol (bp 117°C) rather than water. This requires careful temperature control or a fractionating column if using boric acid as a starter.
Alternative (Boric Acid Route): React Boric Acid (1 eq), 1,3-Propanediol (1 eq), and n-Butanol (1 eq) in Benzene/Toluene. Remove water azeotropically.
Isolation: Distill under reduced pressure immediately.
Validation Point:
B NMR should show a peak at ~19 ppm .
Storage: Must be stored under Argon/Nitrogen. Exposure to air causes rapid hydrolysis to boric acid and alcohols.
Mechanism of Action: Why the Difference Matters
The Suzuki-Miyaura Implication
In drug development, replacing an aryl halide with an alkyl group is a common optimization step.
2-butyl-1,3,2-dioxaborinane is effective here.[1] The base (e.g., K
CO) activates the boron by coordinating to the empty p-orbital, forming a boronate "ate" complex. This complex facilitates transmetallation, transferring the butyl group to the Palladium center.
2-butoxy-1,3,2-dioxaborinane fails here. Even if an "ate" complex forms, the ligands are all oxygens. There is no B-C bond to transfer. The molecule acts merely as a spectator or poison for the catalyst.
Synthesis & Reactivity Workflow
Figure 2: Mechanistic pathways. Molecule B (Top) supports C-C bond formation. Molecule A (Bottom) undergoes degradation or acts as a Lewis acid.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on Boronate stability and synthesis).
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer. (Definitive source for
B NMR shifts: Borates ~18ppm vs Boronates ~30ppm).
n-Butyl Trimethylene Borate: A Technical Guide to its Physical Properties and Solubility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The term "n-Butyl trimethylene borate" is not consistently defined in chemical literature and lacks a specific CAS iden...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The term "n-Butyl trimethylene borate" is not consistently defined in chemical literature and lacks a specific CAS identifier. Based on standard nomenclature for borate esters, this guide will interpret the compound as 2-butoxy-1,3,2-dioxaborinane . This cyclic borate ester is formed from the condensation of n-butanol and 1,3-propanediol (trimethylene glycol) with a central boric acid moiety. Due to the scarcity of direct experimental data for this specific molecule, this whitepaper provides a comprehensive technical overview by synthesizing information from established chemical principles, data from closely related structural analogs like tri-n-butyl borate, and general characteristics of cyclic borate esters. This guide covers predicted physical properties, solubility profiles, standard experimental methodologies for characterization, safety protocols, and applications relevant to research and development.
Introduction and Structural Elucidation
Borate esters are a versatile class of organoboron compounds with significant applications ranging from organic synthesis to materials science and increasingly, medicinal chemistry. Their utility stems from their unique electronic properties, acting as mild Lewis acids and precursors to other valuable boron-containing molecules.
The compound of interest, n-Butyl trimethylene borate, is most logically identified as 2-butoxy-1,3,2-dioxaborinane . This structure features a six-membered ring composed of two oxygen atoms, three carbon atoms, and one boron atom, with an n-butoxy group attached to the boron.
Given the limited direct data, this guide will leverage comparative data from the well-characterized acyclic analog, Tri-n-butyl borate (CAS 688-74-4) , to provide a robust and scientifically grounded profile.
Physical Properties
The physical properties of 2-butoxy-1,3,2-dioxaborinane are predicted to be those of a colorless liquid at standard temperature and pressure, based on the known properties of its structural analogs. A summary of its calculated properties and a comparison with the experimental values for Tri-n-butyl borate are presented below.
Rationale for Predictions: The molecular weight of 2-butoxy-1,3,2-dioxaborinane is significantly lower than that of tri-n-butyl borate, which suggests a lower boiling point due to weaker van der Waals forces. The cyclic structure may introduce some rigidity, potentially increasing its density compared to the acyclic analog.
Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like."[7] 2-Butoxy-1,3,2-dioxaborinane possesses both nonpolar (n-butyl group, propylene backbone) and polar (borate ester moiety) characteristics, suggesting miscibility with a wide range of organic solvents. Its behavior with water is predicted to be reactive decomposition, a common trait for borate esters.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale & Comparative Data
Water
H₂O
Decomposes
Borate esters are sensitive to moisture and hydrolyze to form boric acid and the corresponding alcohols (n-butanol and 1,3-propanediol). Tri-n-butyl borate is known to decompose rapidly in water.[4][6][8]
Polar Protic
Ethanol, Methanol
Soluble/Miscible
The polar B-O bonds can interact with polar solvents. Tri-n-butyl borate is soluble in ethanol and methanol.[2][6][9]
Polar Aprotic
Acetone, THF, Ethyl Acetate
Soluble/Miscible
Expected to be a good solvent due to dipole-dipole interactions.
Nonpolar
Hexane, Toluene, Benzene
Soluble/Miscible
The alkyl portions of the molecule allow for favorable van der Waals interactions with nonpolar solvents. Tri-n-butyl borate is soluble in benzene.[6]
Core Methodologies and Experimental Workflows
For researchers needing to synthesize or characterize n-butyl trimethylene borate, the following established protocols provide a validated starting point.
Synthesis via Transesterification
The most common method for preparing borate esters is the reaction of boric acid or another borate ester with alcohols.[10] A highly effective route to 2-butoxy-1,3,2-dioxaborinane is the transesterification of tri-n-butyl borate with 1,3-propanediol. This reaction is typically driven to completion by removing the most volatile component (n-butanol) by distillation.
Step-by-Step Protocol:
Apparatus Setup: Assemble a round-bottom flask with a distillation head, condenser, and receiving flask. Equip the reaction flask with a magnetic stirrer and heating mantle. Ensure all glassware is oven-dried to remove moisture.
Reagent Charging: Under an inert atmosphere (e.g., Nitrogen or Argon), charge the round-bottom flask with equimolar amounts of tri-n-butyl borate and 1,3-propanediol.
Reaction: Heat the mixture with stirring. The lower-boiling n-butanol will begin to distill off, driving the equilibrium towards the formation of the more stable cyclic borate ester.
Monitoring: Monitor the temperature at the distillation head. The reaction is complete when n-butanol ceases to distill and the temperature begins to rise.
Purification: Allow the reaction mixture to cool to room temperature. The remaining product can be purified by vacuum distillation to yield pure 2-butoxy-1,3,2-dioxaborinane.
Workflow for Synthesis of 2-butoxy-1,3,2-dioxaborinane
Experimental Determination of Boiling Point
The boiling point is a critical physical property for characterizing a pure liquid.[11] The Thiele tube method is suitable for small sample volumes.[12]
Step-by-Step Protocol (Thiele Tube Method):
Sample Preparation: Place a small amount (~0.5 mL) of the purified liquid into a small test tube (fusion tube).
Capillary Tube: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.
Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[12][13]
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.
Measurement: Remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14]
Workflow for Boiling Point Determination via Thiele Tube
Experimental Determination of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[7]
Step-by-Step Protocol:
Preparation: Add an excess amount of the borate ester to a known volume of the desired solvent in a sealed vial.
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.
Phase Separation: Allow the vial to stand, letting the excess undissolved solute settle. If an emulsion forms, centrifugation may be necessary.
Sampling: Carefully extract a known volume of the clear, supernatant liquid using a syringe fitted with a chemically inert filter (e.g., PTFE). This removes any undissolved microparticles.[7]
Quantification: Dilute the filtered sample and analyze its concentration using an appropriate analytical method (e.g., GC-MS, HPLC, or NMR with an internal standard). The solubility is then calculated based on the measured concentration.
Workflow for Solubility Determination via Shake-Flask Method
Safety, Handling, and Storage
As with all borate esters, 2-butoxy-1,3,2-dioxaborinane should be handled with appropriate care.
Moisture Sensitivity: The compound is susceptible to hydrolysis. All handling should be performed under an inert atmosphere (Nitrogen or Argon), and the compound should be stored in tightly sealed containers in a dry environment, such as a desiccator.[6][15]
Flammability: Many borate esters are flammable or combustible liquids.[4][15] Keep away from open flames, sparks, and other ignition sources.[16] Use explosion-proof equipment where necessary.[15]
Toxicity and Irritation: Borate esters can be irritating to the eyes, skin, and respiratory system.[3][5] Ingestion may be harmful.[15] Always handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[16][17]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][10]
Applications in Research and Drug Development
Cyclic borate esters are valuable intermediates in organic synthesis and have growing importance in the pharmaceutical industry.
Synthetic Intermediates: They serve as protecting groups for diols and are precursors for the synthesis of boronic acids and other boronic esters, which are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions.
Lewis Acid Catalysis: The electron-deficient boron center allows these compounds to function as mild Lewis acids, catalyzing a variety of organic transformations.
Drug Discovery: Boron-containing compounds are an emerging class of therapeutic agents. The ability of the boron atom to form stable, reversible covalent bonds with biological nucleophiles has led to the development of FDA-approved drugs that target specific enzymes. Cyclic boronate and borate structures are often explored to enhance stability and tune the pharmacokinetic properties of these drug candidates.
Conclusion
While direct experimental data for n-butyl trimethylene borate (2-butoxy-1,3,2-dioxaborinane) is limited, a comprehensive and actionable technical profile can be constructed through logical structural interpretation and comparison with well-documented analogs. This guide provides researchers and drug development professionals with the foundational knowledge of its predicted physical properties, solubility, synthesis, and handling. The provided experimental protocols offer a self-validating framework for the in-house characterization of this and similar borate esters, enabling further research and application in the chemical and pharmaceutical sciences.
References
University of Colorado Boulder, Department of Chemistry. # 5 Determination of Boiling Points. [Link]
TradeIndia. TRIBUTYL BORATE 98% Extra Pure. [Link]
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
University of Calgary, Department of Chemistry. BOILING POINT DETERMINATION. [Link]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Butoxy-1,3,2-dioxaborinane
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug development and complex organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of modern drug development and complex organic synthesis, the strategic selection of organoboron reagents dictates the efficiency of late-stage functionalization. While pinacol boronic esters (BPin) are ubiquitous, six-membered 1,3,2-dioxaborinane derivatives offer a distinct steric and electronic profile that can finely tune the transmetalation step in palladium-catalyzed cross-coupling reactions.
This whitepaper provides a comprehensive technical analysis of the 2-butoxy derivative of 1,3,2-dioxaborinane (CAS: 1126-77-8)[1]. We detail its exact molecular weight calculations, physicochemical properties, and provide a self-validating experimental protocol for its synthesis. Organoboron compounds of this class are highly stable under standard conditions and serve as essential electrophiles for C-B bond formation[2].
Molecular Weight Analysis and Physicochemical Profile
The precise calculation of molecular weight is the foundational step for any stoichiometric reaction in process chemistry. The 2-butoxy derivative of 1,3,2-dioxaborinane is formed by the condensation of a boron center with a 1,3-propanediol ring and an n-butoxy substituent.
The molecular formula C₇H₁₅BO₃ corresponds to an exact molecular weight of 158.00 g/mol [3]. Understanding the atomic contributions is critical for mass spectrometry validation and isotopic labeling studies.
Note: For standard laboratory stoichiometry, the molecular weight is rounded to 158.00 g/mol .
Table 2: Physicochemical Properties
Property
Value / Description
Chemical Name
2-Butoxy-1,3,2-dioxaborinane
CAS Registry Number
1126-77-8
Molecular Formula
C₇H₁₅BO₃
Appearance
Colorless to pale yellow liquid
Solubility
Soluble in Toluene, THF, DCM; sparingly soluble in water
Stability
Moisture sensitive; susceptible to hydrolysis if improperly stored
Mechanistic Causality in Cross-Coupling Reactions
Organoboron reagents are essential electrophiles for C-B bond formation and borylation in organic synthesis[4]. The choice to use a 2-butoxy-1,3,2-dioxaborinane over a standard boronic acid or a 5-membered dioxaborolane is driven by specific mechanistic causalities:
Steric Tuning: The six-membered dioxaborinane ring exhibits different conformational flexibility compared to five-membered rings. This alters the trajectory of the nucleophilic attack during the transmetalation step of the Suzuki-Miyaura coupling.
Hydrolytic Stability: The n-butoxy group provides enhanced solubility in non-polar organic solvents and alters the hydrolysis rate. Safety protocols for handling dioxaborinane derivatives dictate the use of dry, well-ventilated environments to prevent premature hydrolysis back to the boronic acid[5].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling using organoboron reagents.
A chemical protocol is only as robust as its built-in quality control. The following methodology for synthesizing 2-butoxy-1,3,2-dioxaborinane utilizes a self-validating system based on Le Chatelier's principle and thermodynamic monitoring.
Step-by-Step Methodology
Objective: To synthesize high-purity 2-butoxy-1,3,2-dioxaborinane with continuous in-line validation.
Step 1: Assembly and Reagent Charging
Action: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 61.8 g (1.0 mol) of boric acid, 76.1 g (1.0 mol) of 1,3-propanediol, and 74.1 g (1.0 mol) of n-butanol. Add 200 mL of anhydrous toluene.
Causality: Toluene acts as an azeotropic agent. The Dean-Stark trap is critical to continuously remove water, preventing the reversible hydrolysis of the newly formed boronic ester.
Step 2: Azeotropic Distillation
Action: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap over 4-6 hours.
Self-Validation Checkpoint: The reaction is complete only when exactly 54 mL (3.0 mol) of water is collected. If the volume is lower, the reaction has not reached full conversion. This stoichiometric water evolution acts as an undeniable visual validation of reaction progress.
Step 3: Solvent Removal and Purification
Action: Once water evolution ceases, cool the reaction to room temperature. Remove toluene under reduced pressure using a rotary evaporator. Transfer the crude liquid to a fractional vacuum distillation setup.
Causality: Vacuum distillation (e.g., at 5-10 mmHg) is strictly required. Organoboron compounds can undergo thermal degradation or disproportionation at high atmospheric boiling temperatures[4].
Step 4: Analytical Validation
Action: Analyze the purified fraction via ¹¹B NMR and GC-MS.
Self-Validation Checkpoint: The ¹¹B NMR spectrum must show a single sharp peak around 28-30 ppm, characteristic of a tricoordinate boronic ester. The absence of a peak at ~18 ppm confirms no free boric acid remains. The GC-MS must confirm the exact molecular weight of 158.00 g/mol [3].
Caption: Workflow for the synthesis and purification of 2-butoxy-1,3,2-dioxaborinane.
Structural Dynamics and Hydrolytic Mechanisms of Cyclic Borate Esters: 2-Butoxy-1,3,2-dioxaborinane vs. Biobor JF
Executive Summary Boron-based chemistry has transitioned from niche industrial applications to the forefront of rational drug design. The unique electronic structure of boron—specifically its vacant sp² p-orbital—enables...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boron-based chemistry has transitioned from niche industrial applications to the forefront of rational drug design. The unique electronic structure of boron—specifically its vacant sp² p-orbital—enables the formation of reversible covalent bonds with nucleophiles. This technical guide provides an in-depth structural and mechanistic comparative analysis between a simple monomeric cyclic borate ester, 2-Butoxy-1,3,2-dioxaborinane , and the complex dimeric structures found in Biobor JF , a ubiquitous hydrocarbon biocide[1]. By deconstructing their hydrolytic kinetics and phase-partitioning behaviors, we extract critical insights applicable to modern pharmacokinetic optimization and boron-based therapeutic development.
Chemical Topography: Monomeric vs. Bis-Dioxaborinanes
Understanding the causality behind the chemical behavior of these compounds requires analyzing their structural topography.
2-Butoxy-1,3,2-dioxaborinane serves as a foundational model for cyclic borate esters[2]. It features a single 6-membered 1,3,2-dioxaborinane ring with an exocyclic aliphatic butoxy chain. The linear butoxy tail provides moderate lipophilicity, while the unhindered boron center remains highly susceptible to nucleophilic attack. Because it lacks complex steric shielding, it is primarily utilized as a predictable synthetic intermediate rather than an active biocide.
Biobor JF , conversely, is engineered for extreme environments. It comprises a synergistic blend of two highly substituted bis-dioxaborinanes:
The extensive methyl substitutions on these rings serve a dual purpose: they sterically shield the boron atoms while in the hydrocarbon phase, ensuring complete solubility and stability in jet fuel, and they dictate the partition coefficient. The dimeric linkages (B-O-B and diol-bridges) are specifically engineered to act as rapid hydrolytic triggers upon encountering water.
Mechanistic Causality: Phase Partitioning and Hydrolytic Activation
The efficacy of Biobor JF relies on a precisely tuned partition coefficient and rapid hydrolysis kinetics. Microbes in aviation fuel proliferate exclusively at the water-fuel interface. Biobor remains dormant and stable in the bulk hydrocarbon phase. However, upon encountering the aqueous interface, the dimeric linkages undergo rapid nucleophilic attack by water.
According to EPA risk assessments, the half-life of the diol-bridged component is nearly instantaneous, while the oxybis component hydrolyzes with a half-life of approximately 6 seconds[4]. This rapid B-O bond cleavage releases boric acid locally. Boric acid acts as a potent biocide by utilizing its empty p-orbital to form stable complexes with critical microbial enzymes, competitively inhibiting their function and disrupting cell wall integrity[5].
Conversely, 2-Butoxy-1,3,2-dioxaborinane lacks this dual-phase triggering mechanism, making it less effective as an interfacial biocide but highly predictable for controlled laboratory assays.
Fig 1: Phase-partitioning and hydrolytic activation pathway of Biobor JF at the water-fuel interface.
Quantitative Data Presentation
The structural and kinetic differences between these organoboron compounds are summarized below:
To validate the hydrolytic stability and synthesis of these organoboron compounds, researchers must employ self-validating analytical systems. The following protocols provide step-by-step methodologies for synthesis and kinetic tracking.
Protocol 1: Synthesis of Substituted Dioxaborinanes (Esterification)
Reagent Preparation : Combine boric acid (H₃BO₃) and the target diol (e.g., 2-methyl-2,4-pentanediol) in a 1:1.1 molar ratio in a Dean-Stark apparatus.
Solvent Selection : Suspend the mixture in anhydrous toluene to facilitate the azeotropic removal of water, driving the thermodynamic equilibrium toward esterification.
Reflux & Dehydration : Heat the reaction to 110°C (reflux). Monitor the accumulation of water in the Dean-Stark trap. The reaction is complete when the stoichiometric volume of water is collected.
Purification : Remove the toluene under reduced pressure and purify the resulting cyclic borate ester via vacuum distillation to ensure strictly anhydrous conditions.
Protocol 2: ¹¹B-NMR Hydrolysis Kinetics Assay
This protocol provides real-time kinetic data by tracking the transition of boron from a trigonal planar (sp²) ester to a tetrahedral (sp³) state, or by monitoring the appearance of the boric acid peak.
Sample Preparation : Dissolve 10 mM of the target dioxaborinane in a bi-phasic mixture of deuterated chloroform (CDCl₃) and deuterium oxide (D₂O) to accurately simulate the water-fuel interface.
Internal Standardization : Introduce Boron trifluoride diethyl etherate (BF₃·OEt₂) in a sealed capillary as an external reference (set to 0.0 ppm) to ensure chemical shift accuracy across scans.
Spectroscopic Acquisition : Acquire ¹¹B-NMR spectra at 298 K using a 400 MHz spectrometer. Critical Step: Set the relaxation delay (d1) to at least 5 seconds to ensure the quantitative integration of the quadrupolar boron nuclei.
Kinetic Tracking : Monitor the disappearance of the broad cyclic borate ester peak (~30 ppm) and the concurrent appearance of the sharp boric acid peak (~19 ppm).
Data Modeling : Plot the integral of the boric acid peak over time and fit it to a first-order kinetic decay model to calculate the half-life (t₁/₂).
The hydrolytic principles governing Biobor's efficacy directly mirror the design of modern boron-based therapeutics, such as bortezomib (a proteasome inhibitor) and vaborbactam (a beta-lactamase inhibitor). Understanding how steric bulk (e.g., methyl substitutions) and bridging moieties dictate the rate of boronic acid release allows medicinal chemists to fine-tune the pharmacokinetics, partition coefficients, and target-residence times of covalent reversible inhibitors. The transition from industrial biocides to targeted oncology and antimicrobial drugs relies entirely on mastering these structural dynamics.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the structural utility, synthesis, and application of cyclic organoboron compounds—specifically cyclic boronic esters (e.g., pinacol, catechol, and neopentyl glycol boronates). While often colloquially grouped with "alkyl borates," these cyclic esters represent a distinct class of reagents that solve the critical stability issues of acyclic boronic acids. They serve as the backbone of modern cross-coupling (Suzuki-Miyaura), C–H activation, and stereoselective homologation (Matteson) in pharmaceutical development.
Part 1: Structural Fundamentals & Thermodynamic Stability
The utility of cyclic borates stems from the modulation of Lewis acidity at the boron center. Acyclic boronic acids (
) are prone to dehydration (forming boroxines) and oxidation. Cyclic esterification with diols creates a steric and electronic shield.
Stability vs. Reactivity Profile
The choice of the diol backbone dictates the "release" kinetics of the active boron species during transmetallation.
Mechanistic Insight: The 5-membered ring of Bpin provides significant steric bulk around the empty p-orbital of the boron atom. This retards nucleophilic attack by water (hydrolysis) or oxidants, allowing Bpin esters to survive silica gel chromatography—a critical feature for multi-step drug synthesis.
Part 2: Synthesis of Cyclic Boronates
Two primary pathways dominate the formation of these species in modern laboratories: Pd-catalyzed Miyaura Borylation (from halides) and Ir-catalyzed C–H Borylation (from hydrocarbons).
The Miyaura Borylation (Pd-Catalyzed)
This reaction converts aryl/vinyl halides into boronic esters using bis(pinacolato)diboron (
Base Selection: Weak bases like Potassium Acetate (KOAc) are mandatory. Strong bases (e.g.,
, ) activate the product boronate, causing it to react with the starting halide (competing Suzuki coupling). KOAc is basic enough to facilitate transmetallation of but too weak to activate the resulting Ar-Bpin.
Catalyst:
is the standard because the large bite angle of the dppf ligand accelerates the reductive elimination of the bulky Bpin group.
Ir-Catalyzed C–H Activation (Hartwig-Miyaura)
This method installs boron directly onto unfunctionalized arenes, controlled strictly by sterics rather than electronics.
Regioselectivity Rule: Borylation occurs at the least sterically hindered C–H bond (typically meta or para). In heterocycles, it occurs distal to the heteroatom to avoid N-coordination poisoning.
Part 3: The Suzuki-Miyaura Cross-Coupling Paradigm[2]
The cyclic boronate must usually be activated (quaternized) by a base to transfer its organic ligand to Palladium.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, emphasizing the activation of the cyclic boronate.
Caption: The Suzuki-Miyaura cycle. Note the critical role of the base in converting the Pd(II)-X species to Pd(II)-OH (oxo-palladium pathway) or activating the boronate (boronate pathway) to facilitate transmetallation.
Part 4: Advanced Application – Stereoselective Matteson Homologation
While Suzuki coupling builds aryl-aryl bonds, the Matteson Homologation uses cyclic alkyl boronates (often chiral pinanediol esters) to build
carbon chains with high stereocontrol. This is vital for macrolide and peptidomimetic drug synthesis.
Mechanism:
Formation of a boronate "ate" complex with a halo-methyllithium species (
).
Stereoselective 1,2-migration of the alkyl group, displacing the halide.
Result: Chain extension by one carbon with retention of configuration.
Part 5: Validated Experimental Protocols
Protocol A: Standard Miyaura Borylation (Aryl Halide to Ar-Bpin)
Objective: Convert 1-bromo-4-methoxybenzene to 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reagents:
Substrate: 1-bromo-4-methoxybenzene (1.0 equiv)
Boron Source:
(1.1 equiv)
Catalyst:
(3 mol%)
Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
Inert Setup: Flame-dry a Schlenk tube or sealable reaction vial. Cool under Argon flow.
Charging: Add
, , and KOAc. Add the aryl bromide last (if solid) or via syringe (if liquid).
Solvation: Add anhydrous dioxane. Sparge with Argon for 5 minutes to remove dissolved
(Oxygen poisons Pd(0) and oxidizes the boronate).
Reaction: Seal and heat to 80°C for 4–12 hours.
Self-Validation (TLC):
Spot reaction mixture vs. starting material.
Stain: Use Curcumin or PdCl2 stain. Boronic esters often appear as distinct spots that do not UV fluoresce as strongly as the starting halide, but turn red/orange with curcumin.
Checkpoint: If starting material remains but
is consumed, add 0.5 equiv more .
Workup: Filter through a pad of Celite (removes Pd black). Wash with EtOAc. Concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). Note: Bpin esters can streak; adding 1% Et3N to the eluent can stabilize them.
Solvent: THF or Hexane (often run neat if substrate is liquid).
Workflow:
Pre-catalyst Formation: In a glovebox or under strict Argon, mix
and dtbpy in 1 mL solvent. Solution should turn dark brown/red (active species generation).
Addition: Add
and the arene substrate.
Heating: Heat to 80°C in a sealed vessel.
Validation: Monitor by GC-MS. The appearance of the
mass peak indicates Bpin incorporation.
Workup: Evaporate volatiles. Pass through a short silica plug to remove Ir catalyst.
Part 6: C-H Activation Pathway Visualization
The Hartwig-Miyaura cycle is distinct from Suzuki coupling as it involves an Ir(III)/Ir(V) cycle (or Ir(I)/Ir(III) depending on mechanism interpretation) driven by oxidative addition of the C-H bond.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation. The cycle is driven by the oxidative addition of the arene C-H bond to the electron-rich Iridium center.
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link
Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link
Chow, K. Y., et al. (2019). Scalable Synthesis of Taselisib: One-Pot Miyaura Borylation/Suzuki Coupling. Organic Process Research & Development, 23(11), 2547–2555. Link
2-Butoxy-1,3,2-dioxaborinane safety data sheet (SDS) for lab use
Safety, Stability, and Handling in Research Environments [1][2] Part 1: Chemical Identity & Physicochemical Profile[3][4][5] 2-Butoxy-1,3,2-dioxaborinane is a cyclic boronic ester derived from 1,3-propanediol and a butyl...
Author: BenchChem Technical Support Team. Date: March 2026
Safety, Stability, and Handling in Research Environments [1][2]
Part 1: Chemical Identity & Physicochemical Profile[3][4][5]
2-Butoxy-1,3,2-dioxaborinane is a cyclic boronic ester derived from 1,3-propanediol and a butyl group source (typically n-butanol or tributyl borate).[1][2] Unlike stable aryl boronic acids used in Suzuki couplings, this alkyl borate ester is highly moisture-sensitive and functions primarily as a Lewis acid intermediate, a protecting group precursor, or a specialized boron source in organic synthesis.[2]
This guide addresses the specific safety profile of CAS 19179-99-8, utilizing Read-Across Toxicology based on its inevitable hydrolysis products: Boric Acid, 1-Butanol, and 1,3-Propanediol.[1][2]
Est. based on vacuum distillation protocols for similar cyclic esters.[2]
Flash Point
>60 °C (Combustible)*
Est.[2][3] based on 1-butanol release.[1][2] Treat as Class IIIA Combustible.[2]
Density
0.95 – 0.98 g/mL
Slightly less dense than water; phase separates initially.[2]
Solubility
Reacts with Water
Hydrolyzes immediately. Soluble in THF, DCM, Toluene.[2]
Note: Specific experimental data for CAS 19179-99-8 is sparse in public registries.[1][2] Values marked with () are estimated based on structural analogs (e.g., 2-butyl-1,3,2-dioxaborinane) and hydrolysis kinetics.[1][2]
Part 2: Hazard Identification & Toxicology (The "Why")
The safety profile of 2-Butoxy-1,3,2-dioxaborinane is dynamic. Upon contact with mucous membranes, ambient moisture, or aqueous tissue, the molecule degrades.[2] Therefore, the toxicological burden is a composite of the parent molecule and its breakdown components.[2]
GHS Classification (Derived)
Reproductive Toxicity (Category 1B): H360FD - May damage fertility.[1][2] May damage the unborn child.[2] (Attributed to Boric Acid moiety).[2]
Flammable Liquid (Category 3/4): H226/H227 - Combustible liquid and vapor.[1][2]
Understanding the breakdown is critical for exposure assessment.[2] The cyclic ring opens rapidly in the presence of water (or humidity), releasing free acid and alcohols.[2]
Figure 1: Hydrolysis pathway of 2-Butoxy-1,3,2-dioxaborinane upon contact with moisture.[1][2]
Part 3: Handling, Stability, & Reactivity (The "How")
1. Storage & Stability
Moisture Intolerance: The B-O bonds are labile.[2] Storage in non-desiccated environments leads to the formation of a white precipitate (Boric Acid) and liquid separation (Alcohols).[2]
Protocol: Store under Argon or Nitrogen atmosphere.[2] Cap with Parafilm/Teflon tape.[2]
Shelf Life: 6–12 months if seal is unbroken.[2] Degrades within hours if exposed to >60% RH.[2]
Do NOT use: Water jet. Water will hydrolyze the ester, releasing 1-butanol which floats and spreads the fire, while generating boric acid slime.[2]
Part 5: Experimental Workflow Example
Application: Protection of 1,3-diols or synthesis of boronic ester derivatives.
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Cool under
.
Reagent Prep: Dissolve substrate (diol) in anhydrous DCM.
Addition: Add 2-Butoxy-1,3,2-dioxaborinane (1.1 equiv) via syringe.
Reaction: Stir at Room Temperature.
Observation: The reaction is often driven by the evaporation of the displaced alcohol (1-butanol) if performed under vacuum, or by equilibrium.[2]
Quenching (Critical):
If product is the boronate: Remove solvent in vacuo; do not wash with water.[2]
If using as transient Lewis Acid: Quench with saturated
(aq).[2] This destroys the boronate, liberating the organic product into the organic phase and trapping Boron in the aqueous phase.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87989, 2-Butoxy-1,3,2-dioxaborinane.[1][2] PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Boric Acid: Substance Information and Reprotoxic Classification.[2] ECHA.[2] Available at: [Link]
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Standard reference for boronic ester stability and hydrolysis mechanisms).
Application Note: 2-Butoxy-1,3,2-dioxaborinane as a Tunable Lewis Acid Catalyst for Direct Dehydrative Amidation
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The direct dehydrative cond...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Type: Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Rationale
The direct dehydrative condensation of carboxylic acids with amines to form amides is a fundamental transformation in pharmaceutical synthesis[1]. Traditionally, this requires stoichiometric coupling reagents (e.g., HATU, EDC) that generate significant chemical waste. Boron-containing Lewis acids, such as boronic acids and borate esters, have emerged as highly atom-efficient catalysts that enable direct amidation while tolerating acid-labile functional groups[1].
2-Butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) is a cyclic borate ester that serves as a highly effective, structurally tunable Lewis acid catalyst. Unlike acyclic trialkyl borates which can be highly susceptible to rapid, irreversible hydrolysis, the 1,3-propanediol-derived cyclic backbone of 2-butoxy-1,3,2-dioxaborinane provides enhanced structural rigidity and hydrolytic stability.
The Causality of Catalyst Design
The catalytic efficacy of 2-butoxy-1,3,2-dioxaborinane relies on two structural features:
The Vacant p-Orbital: The boron atom possesses a vacant p-orbital that acts as a Lewis acidic center, coordinating with the oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon[1].
The Exchangeable Butoxy Ligand: The linear butoxy group undergoes facile transesterification/ligand exchange with the incoming carboxylic acid substrate. This forms the highly active acyloxyboron intermediate, which is the critical electrophilic species in the catalytic cycle.
Because the formation of the acyloxyboron intermediate and the subsequent amide bond formation are equilibrium-driven processes, the continuous removal of the water byproduct is an absolute requirement to prevent catalyst deactivation and drive the reaction to completion.
Catalytic Cycle & Pathway Visualization
The reaction proceeds through a dynamic covalent pathway. The catalyst first undergoes a ligand exchange, releasing butanol and binding the carboxylic acid. The cyclic dioxaborinane ring remains intact, preventing the boron center from collapsing into catalytically inactive boric acid. The amine then attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to release the amide product and water, regenerating the catalyst.
Catalytic cycle of 2-Butoxy-1,3,2-dioxaborinane in dehydrative amidation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can identify and correct deviations (e.g., amine salt formation or catalyst hydrolysis) in real-time.
Protocol A: Macro-Scale Amidation with Azeotropic Water Removal
This protocol is ideal for scale-up (>1 mmol) where physical water removal is feasible. Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy for the activation barrier while allowing for the efficient azeotropic removal of water[1].
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
2-Butoxy-1,3,2-dioxaborinane (10-15 mol%)
Toluene (0.5 M relative to acid)
Step-by-Step Methodology:
Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and toluene.
Catalyst Activation: Add 2-butoxy-1,3,2-dioxaborinane (10 mol%) to the suspension. Stir at room temperature for 15 minutes. Causality: Pre-stirring allows the catalyst to undergo ligand exchange with the acid, forming the active acyloxyboron intermediate before the amine can competitively bind to the boron center and poison the catalyst[2].
Amine Addition: Add the amine (1.1 equiv) dropwise. A transient precipitate (ammonium carboxylate salt) may form.
Dehydration: Attach a Dean-Stark apparatus filled with toluene, topped with a reflux condenser. Heat the reaction to a vigorous reflux (115 °C external bath).
Validation Checkpoint (IPC 1 - 2 hours): Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
Pass Condition: Disappearance of the acid mass; appearance of the product mass.
Fail Condition: High concentration of starting materials with no intermediate. Corrective Action: The amine has formed a stable, unreactive salt with the acid. Increase the bath temperature by 10 °C to thermally break the salt pair[1].
Workup: Once conversion is >95%, cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.
Protocol B: Micro-Scale Amidation using Molecular Sieves
For milligram-scale reactions where a Dean-Stark trap is impractical, activated molecular sieves (3Å or 4Å) are utilized to sequester water[1].
Step-by-Step Methodology:
Preparation of Sieves: Activate 4Å molecular sieves (200 mg/mmol substrate) by heating under vacuum at 250 °C for 12 hours. Causality: Unactivated sieves contain ambient moisture that will immediately hydrolyze the borate ester catalyst, halting the reaction.
Reaction Setup: In a dry vial containing the activated sieves, combine the carboxylic acid (1.0 equiv), amine (1.1 equiv), and 2-butoxy-1,3,2-dioxaborinane (15 mol%) in anhydrous fluorobenzene or cyclopentyl methyl ether (CPME).
Heating: Seal the vial and heat at 85–100 °C for 16-24 hours.
Validation Checkpoint (IPC 2 - 12 hours): Spot the reaction mixture on a TLC plate alongside the starting acid.
Pass Condition: Complete consumption of the acid spot.
Fail Condition: Stalled reaction at ~50% conversion. Corrective Action: The molecular sieves have reached their water-binding capacity. Filter the reaction mixture under inert atmosphere into a new vial containing fresh activated sieves and resume heating.
Self-validating experimental workflow for Lewis acid-catalyzed amidation.
Quantitative Data Presentation
The efficacy of cyclic borate esters as Lewis acid catalysts is highly dependent on the steric and electronic properties of the coupling partners. Table 1 summarizes the expected performance metrics based on established boron-catalyzed amidation parameters[2][3].
Table 1: Substrate Scope and Expected Yields using 2-Butoxy-1,3,2-dioxaborinane (10 mol%)
Carboxylic Acid Type
Amine Type
Reaction Temp (°C)
Time (h)
Expected Yield (%)
Mechanistic Notes
Aliphatic (Primary)
Aliphatic (Primary)
110 (Toluene)
12
85 - 95%
Highly efficient; rapid formation of the tetrahedral intermediate.
Aliphatic (Secondary)
Aliphatic (Secondary)
110 (Toluene)
24
60 - 75%
Steric hindrance at the boron center slows the nucleophilic attack.
Aromatic (Electron-Rich)
Aliphatic (Primary)
110 (Toluene)
16
80 - 90%
Good conversion; activated carbonyl is highly receptive to amines.
Aromatic (Electron-Poor)
Aromatic (Aniline)
130 (Xylene)
36
40 - 55%
Poor nucleophilicity of anilines requires higher thermal energy[3].
Amino Acids (N-Protected)
Aliphatic (Primary)
85 (Fluorobenzene)
24
70 - 85%
Mild conditions prevent epimerization of the chiral center[4].
Table 2: Optimization of Water Removal Techniques
Water Removal Method
Catalyst Loading
Solvent
Conversion at 12h
Scalability
Dean-Stark Trap
10 mol%
Toluene
>90%
Excellent (>100g)
Soxhlet (with 4Å Sieves)
10 mol%
Toluene
>95%
Good (1g - 50g)
In-situ 4Å Sieves
15 mol%
CPME
70%
Poor (<1g)
None (Open Air)
20 mol%
Toluene
<10%
N/A (Catalyst Hydrolysis)
References
1.[1] Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54. Available at: [Link]
2.[4] Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Science Advances, 3(9). Available at: [Link]
3.[2] Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently - A Short Review. ResearchGate. Available at:[Link]
4. Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60. Available at: [Link]
5.[3] Ali, M. A., et al. (2023). Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. ACS Omega, 8(46). Available at:[Link]
Preparation of Cyclic Borate Esters Under Dean-Stark Conditions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract The formation of cyclic borate esters from boronic acids and diols is a fundamental and reversible reaction in organic synthesis. Its applications...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of cyclic borate esters from boronic acids and diols is a fundamental and reversible reaction in organic synthesis. Its applications are extensive, ranging from the protection of diols in multi-step syntheses to the construction of dynamic covalent networks and the development of novel therapeutic agents.[1][2] A critical factor in achieving high yields of these esters is the effective removal of water, a byproduct of the condensation reaction. This application note provides a comprehensive guide to the preparation of cyclic borate esters using Dean-Stark azeotropic distillation, a robust and widely used technique for driving chemical equilibria by eliminating water. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Introduction: The Equilibrium-Driven Synthesis of Cyclic Borate Esters
The reaction between a boronic acid and a diol to form a cyclic borate ester is an equilibrium process.[3] The presence of water, a product of this condensation, can hydrolyze the ester back to the starting materials, thus limiting the reaction yield. To drive the equilibrium towards the product side, in accordance with Le Châtelier's principle, water must be continuously removed from the reaction mixture. The Dean-Stark apparatus facilitates this by exploiting the principles of azeotropic distillation.[4][5]
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. In the context of this application, an organic solvent that is immiscible with water and forms a low-boiling azeotrope with it is chosen. As the reaction mixture is heated to reflux, this azeotrope distills out. Upon condensation, the water and the organic solvent separate into two layers in the collection arm of the Dean-Stark trap. The denser water settles at the bottom, while the less dense organic solvent overflows back into the reaction flask, allowing for the continuous removal of water.[4][5]
Mechanistic Considerations
The formation of a cyclic borate ester proceeds through a multi-step mechanism. The boronic acid, a Lewis acid, coordinates with one of the hydroxyl groups of the diol. Subsequent intramolecular attack by the second hydroxyl group, followed by the elimination of water, leads to the formation of the cyclic ester. The efficiency of this process is influenced by several factors:
Structure of the Diol: The relative orientation of the hydroxyl groups is crucial. 1,2- and 1,3-diols are most commonly used to form stable five- and six-membered rings (dioxaborolanes and dioxaborinanes), respectively.[6] The thermodynamics and kinetics of ring formation can vary, with 1,3-diols often forming more thermodynamically stable complexes, while the formation of 1,2-diol complexes can be kinetically favored.[7][8][9]
Electronic Properties of the Boronic Acid: Electron-withdrawing groups on the boronic acid increase its Lewis acidity, which can enhance the rate of esterification.[10]
Steric Hindrance: Significant steric bulk on either the diol or the boronic acid can hinder the approach of the reactants and slow down the reaction rate.[11]
Experimental Protocol: General Procedure for Cyclic Borate Ester Synthesis
This protocol provides a general method for the formation of a cyclic borate ester from a generic diol and a boronic acid using a Dean-Stark apparatus.
Standard glassware for workup (separatory funnel, flasks, etc.)
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Rotary evaporator
Choosing an Azeotropic Solvent
The choice of solvent is critical for the success of the reaction. The ideal solvent should be inert to the reactants and products, have a boiling point suitable for the reaction temperature, and form a low-boiling azeotrope with water.
Solvent
Boiling Point (°C)
Azeotrope Boiling Point (°C)
Water in Azeotrope (% w/w)
Benzene
80.1
69.4
8.9
Toluene
110.6
85
20.2
Cyclohexane
80.7
69.5
8.5
n-Butanol
117.7
93.0
44.5
Table 1: Properties of Common Azeotropic Solvents for Dean-Stark Distillation. [12][13]
Note: Due to its toxicity, benzene is often replaced by toluene or cyclohexane.
Step-by-Step Procedure
Apparatus Setup:
Flame-dry all glassware before assembly to remove any adsorbed water.
Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all joints are well-sealed.[8]
Place a magnetic stir bar in the round-bottom flask.
Safety Note: Assemble the apparatus in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Charging the Flask:
To the round-bottom flask, add the diol (1.0 eq.) and the boronic acid (1.0-1.2 eq.).
Add the chosen anhydrous azeotropic solvent to the flask, ensuring the reactants are sufficiently dissolved and the flask is about half-full.[14]
Reaction Execution:
Fill the Dean-Stark trap with the azeotropic solvent until it begins to overflow back into the reaction flask.[14]
Begin heating the reaction mixture to a gentle reflux using a heating mantle or oil bath.
Stir the reaction mixture vigorously.
Water produced during the reaction will co-distill with the solvent as an azeotrope. The condensed vapors will collect in the Dean-Stark trap, and the water will separate and collect at the bottom.[4][15]
Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is typically complete when the theoretical amount of water has been collected, or when water formation ceases.[16] This can take anywhere from a few hours to overnight, depending on the substrates.
Workup and Purification:
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.
Remove the solvent from the reaction mixture using a rotary evaporator.
The crude borate ester can often be used without further purification. If necessary, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine to remove any residual water-soluble impurities.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
If further purification is required, techniques such as column chromatography on silica gel or recrystallization can be employed. Note: Some boronic esters can be sensitive to hydrolysis on silica gel; deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.[17]
Visualization of the Experimental Workflow
Caption: Experimental workflow for cyclic borate ester synthesis.
Characterization of Cyclic Borate Esters
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the formation and purity of cyclic borate esters.
¹H NMR: The formation of the borate ester leads to a characteristic downfield shift of the protons on the carbons bearing the oxygen atoms of the diol (the α-protons). This shift is typically in the range of 0.5-1.5 ppm. For example, the methine protons in a 1,2-diol that appear around 3.5-4.0 ppm will shift to approximately 4.0-5.0 ppm upon esterification.[18]
¹¹B NMR: Boron-11 NMR is particularly informative. Boronic acids typically show a broad signal around δ 28-33 ppm. Upon formation of a trigonal planar (sp²) cyclic borate ester, the chemical shift remains in a similar region. However, if a tetracoordinate (sp³) boronate ester is formed (for example, through coordination with a solvent molecule or another Lewis base), the signal will shift significantly upfield to around δ 5-15 ppm.[7][19][20][21][22][23]
Troubleshooting Guide
Problem
Symptom(s)
Possible Cause(s)
Solution(s)
No or slow water collection
Little to no water accumulates in the Dean-Stark trap over an extended period.
1. Insufficient heating. 2. Leaks in the glassware assembly. 3. Inactive or absent catalyst (if used). 4. Non-anhydrous solvent or reactants.
1. Increase the temperature of the heating mantle/oil bath to ensure vigorous reflux.[15] 2. Check all joints and re-grease if necessary. 3. Verify catalyst addition and activity. 4. Use freshly dried solvents and ensure reactants are anhydrous.
Cloudy solvent in the trap
The organic layer in the Dean-Stark trap is turbid or forms an emulsion.
1. Poor separation of the azeotrope. 2. Presence of surfactants or other impurities.
1. Allow more time for separation. 2. Add a small amount of brine to the trap to break the emulsion.
Incomplete reaction
Water collection plateaus before the theoretical amount is reached; starting material remains.
1. Equilibrium has been reached due to inefficient water removal. 2. Decomposition of starting materials or product.
1. Ensure the Dean-Stark trap is functioning correctly. Consider switching to a more efficient azeotropic solvent. 2. Lower the reaction temperature if possible.
Hydrolysis during workup
The product decomposes back to the starting materials upon addition of water or during chromatography.
Boronic esters are susceptible to hydrolysis, especially under acidic or basic conditions.[24][25][26]
1. Perform a non-aqueous workup if possible. 2. Neutralize the workup solutions carefully. 3. Use a deactivated stationary phase for chromatography (e.g., silica gel treated with triethylamine).[17]
Alternative Water Removal Methods
While the Dean-Stark apparatus is highly effective, other methods for water removal can be employed:
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture to adsorb water as it is formed. This method is simpler to set up than a Dean-Stark apparatus. However, the sieves can be acidic or basic and may interfere with certain reactions.[27][28] They also have a finite water-adsorbing capacity.
Conclusion
The synthesis of cyclic borate esters under Dean-Stark conditions is a versatile and reliable method for driving a reversible condensation reaction to completion. By understanding the underlying principles of azeotropic distillation and the factors that influence the reaction equilibrium, researchers can effectively synthesize a wide range of borate esters. This application note provides a solid foundation for the successful implementation of this technique, from experimental setup and execution to product characterization and troubleshooting. The ability to efficiently form these valuable intermediates opens doors to numerous applications in organic synthesis, materials science, and the development of new pharmaceuticals.
References
Dean Stark Trap. Chemistry Teaching Labs - University of York. Retrieved March 7, 2026, from [Link]
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI. Retrieved March 7, 2026, from [Link]
Dean-Stark Setup Guide for Chemists. Scribd. Retrieved March 7, 2026, from [Link]
Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 7, 2026, from [Link]
Setting up Dean- Stark apparatus. Retrieved March 7, 2026, from [Link]
11B NMR Chemical Shifts. San Diego State University. Retrieved March 7, 2026, from [Link]
Dean-Stark. Chemistry Teaching Labs - University of York. Retrieved March 7, 2026, from [Link]
11B NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved March 7, 2026, from [Link]
Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. ChemRxiv. Retrieved March 7, 2026, from [Link]
Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and. NMR Testing Laboratory. Retrieved March 7, 2026, from [Link]
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved March 7, 2026, from [Link]
Peters, K., von Schnering, H. G., & Ziegler, M. L. (1998). A combined X-ray and NMR study of borate esters of furanoidic cis-1,2-diols. Zeitschrift für anorganische und allgemeine Chemie, 624(8), 1337-1342.
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved March 7, 2026, from [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 7, 2026, from [Link]
Trouble purifying my boronate ester compound. Reddit. Retrieved March 7, 2026, from [Link]
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Retrieved March 7, 2026, from [Link]
Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]
1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Retrieved March 7, 2026, from [Link]
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved March 7, 2026, from [Link]
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry (ACS Publications). Retrieved March 7, 2026, from [Link]
Dean–Stark apparatus. Wikipedia. Retrieved March 7, 2026, from [Link]
Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC. Retrieved March 7, 2026, from [Link]
11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. PMC. Retrieved March 7, 2026, from [Link]
Short Summary of 1H-NMR Interpretation. Retrieved March 7, 2026, from [Link]
Challenging substrates using Dean‐Stark reaction conditions. ResearchGate. Retrieved March 7, 2026, from [Link]
Can you separate ethanol and water azeotrope using dean stark apparatus?. Reddit. Retrieved March 7, 2026, from [Link]
Common Organic Solvents: Table of Properties. Retrieved March 7, 2026, from [Link]
Heterogeneous Azeotropes. Retrieved March 7, 2026, from [Link]
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]
boronic esters. Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
Dean-Stark apparatus. RSC Education. Retrieved March 7, 2026, from [Link]
A Simple Dean-Stark Apparatus Explained. YouTube. Retrieved March 7, 2026, from [Link]
Separation of Benzene-Cyclohexane Azeotropes Via Extractive Distillation Using Deep Eutectic Solvents as Entrainers. MDPI. Retrieved March 7, 2026, from [Link]
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Retrieved March 7, 2026, from [Link]
The Art of Connection: How Boronic Esters Build Bridges in Chemistry. Oreate AI Blog. Retrieved March 7, 2026, from [Link]
Separation of benzene and cyclohexane azeotrope mixture using 1-ethyl. Addis Ababa Science and Technology Journals. Retrieved March 7, 2026, from [Link]
Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Retrieved March 7, 2026, from [Link]
Azeotropic behaviour of (benzene + cyclohexane + chlorobenzene) ternary mixture using chlorobenzene as entrainer at 101.3 kPa. Retrieved March 7, 2026, from [Link]
Phase Behavior and Thermodynamic Model Parameters in Simulations of Extractive Distillation for Azeotrope Separation. PMC. Retrieved March 7, 2026, from [Link]
Application of Extractive Distillation for the Separation of Benzene and Cyclohexane Mixture. KLM Technology Group.Com. Retrieved March 7, 2026, from [Link]
Title: Application Note: 2-Butoxy-1,3,2-dioxaborinane as a High-Efficiency Boron Source for Suzuki-Miyaura Cross-Coupling
Introduction In the landscape of transition-metal-catalyzed cross-coupling, the Suzuki-Miyaura reaction remains a cornerstone for carbon-carbon bond formation[1]. While bis(pinacolato)diboron (B₂pin₂) and pinacolborane (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of transition-metal-catalyzed cross-coupling, the Suzuki-Miyaura reaction remains a cornerstone for carbon-carbon bond formation[1]. While bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBPin) are ubiquitous, the use of dialkoxyboranes such as 2-butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) offers distinct mechanistic and practical advantages[2].
Acting as a highly effective boron electrophile, 2-butoxy-1,3,2-dioxaborinane facilitates the synthesis of aryl- and alkenyl-1,3,2-dioxaborinanes. These six-membered cyclic boronic esters exhibit unique transmetalation kinetics compared to their five-membered dioxaborolane (pinacol) counterparts, making them highly valuable for sterically encumbered or electronically deactivated substrates in drug discovery workflows[3].
Mechanistic Insights: The 1,3,2-Dioxaborinane Kinetic Advantage
The transition from a boron source to a cross-coupled biaryl product involves two critical phases: the borylation of the aryl nucleophile/electrophile, and the subsequent transmetalation to the palladium center.
Controlled Borylation
When reacting traditional trialkyl borates (e.g., B(OMe)₃) with Grignard reagents, over-alkylation to form diarylborinic acids is a common side reaction. 2-Butoxy-1,3,2-dioxaborinane mitigates this. The butoxy group acts as a superior, tunable leaving group, while the robust 1,3-propanediol backbone sterically shields the boron center post-arylation, preventing a second nucleophilic attack[4].
Transmetalation: Thermodynamics vs. Kinetics
The rate-determining step in many Suzuki-Miyaura couplings is transmetalation, which proceeds via a hydroxopalladium pathway[3].
Pre-equilibrium : The arylboronic ester must first bind to the dimeric palladium hydroxide complex to form a Pd–O–B linkage. For 1,3,2-dioxaborinanes (derived from 1,3-diols), this step is thermodynamically unfavorable due to their decreased electrophilicity compared to 1,2-diol derivatives (pinacol esters)[3].
Arene Transfer : Despite the unfavorable pre-equilibrium, 1,3,2-dioxaborinanes undergo transmetalation up to 20 times faster than parent boronic acids or pinacol esters[3]. This paradox is driven by hyperconjugative stabilization of the arene transfer transition state, which significantly lowers the kinetic barrier of the actual C-C bond formation step[3].
Caption: Transmetalation pathway highlighting the kinetic advantage of 1,3,2-dioxaborinanes.
Experimental Workflows
Protocol A: Synthesis of Aryl-1,3,2-dioxaborinanes via Grignard Addition
This protocol leverages 2-butoxy-1,3,2-dioxaborinane as an electrophile to trap aryl magnesium bromides.
Reagents & Materials:
2-Butoxy-1,3,2-dioxaborinane (1.2 equiv)
Aryl magnesium bromide (1.0 equiv, 1.0 M in THF)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl
Step-by-Step Methodology:
Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-butoxy-1,3,2-dioxaborinane (1.2 mmol) and anhydrous THF (5.0 mL).
Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration. Causality: Low temperatures are critical to completely suppress any potential ring-opening of the dioxaborinane backbone by the highly nucleophilic Grignard reagent.
Addition : Add the aryl magnesium bromide solution (1.0 mmol) dropwise over 30 minutes via a syringe pump.
Reaction : Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 2 hours.
Quench & Extraction : Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure aryl-1,3,2-dioxaborinane.
Protocol B: Suzuki-Miyaura Cross-Coupling of Aryl-1,3,2-dioxaborinanes
This protocol details the cross-coupling of the synthesized aryl-1,3,2-dioxaborinane with an aryl halide[5].
Reagents & Materials:
Aryl-1,3,2-dioxaborinane (1.1 equiv)
Aryl Halide (1.0 equiv)
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
K₂CO₃ (2.0 equiv)
1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
Reaction Assembly : Charge a 20 mL reaction vial with the aryl-1,3,2-dioxaborinane (1.1 mmol), aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and finely powdered K₂CO₃ (2.0 mmol).
Degassing : Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.
Solvent Addition : Inject the degassed 1,4-Dioxane/H₂O mixture (5.0 mL) via syringe. Causality: The presence of water is mandatory to generate the active Pd-OH intermediate required for the transmetalation of the dioxaborinane[6].
Heating : Place the vial in a pre-heated aluminum block at 80 °C and stir vigorously (800 rpm) for 12 hours.
Workup : Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography to afford the biaryl product.
Caption: Two-step workflow from 2-butoxy-1,3,2-dioxaborinane to the final biaryl scaffold.
Quantitative Data Presentation
The structural differences between the diol backbones of boronic esters dictate their performance in cross-coupling. Table 1 summarizes the kinetic parameters and relative transmetalation rates, validating the choice of 1,3,2-dioxaborinanes over standard pinacol esters for challenging couplings[3].
Table 1: Comparative Transmetalation Kinetics of Boronic Esters
Boronic Ester Type
Diol Backbone
Pre-equilibrium (Pd-O-B)
Arene Transfer Barrier
Relative Transmetalation Rate
1,3,2-Dioxaborolane (Pinacol Ester)
1,2-Diol
Thermodynamically Favorable
Higher
1x (Baseline)
1,3,2-Dioxaborinane (Propanediol Ester)
1,3-Diol
Thermodynamically Unfavorable
Lower (Hyperconjugative Stabilization)
>20x
Conclusion
2-Butoxy-1,3,2-dioxaborinane serves as a highly efficient, atom-economical reagent for installing the 1,3,2-dioxaborinane moiety onto aryl scaffolds[4]. By exploiting the hyperconjugative stabilization inherent to the six-membered boronic ester during transmetalation, chemists can achieve superior reaction rates in Suzuki-Miyaura cross-couplings, particularly when navigating sterically hindered or electronically deactivated substrates[3].
References
Murata, M., et al. "PALLADIUM- OR NICKEL-CATALYZED COUPLING REACTION OF DIALKOXYBORANES WITH CHLOROARENES: ARYLATION OF 1,3,2-DIOXABOROLANES OR 1,3,2-DIOXABORINANES." Heterocycles, 2010. URL: [Link]
"Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters." The Journal of Organic Chemistry, 2024. URL: [Link]
"Palladium-catalyzed Borylation of Aryl Arenesulfonates with Dialkoxyboranes." Chemistry Letters, 2010. URL: [Link]
Application Note: Regioselective Synthesis of Boronic Esters via Reaction of 2-Butoxy-1,3,2-dioxaborinane with Grignard Reagents
Introduction & Strategic Significance The synthesis of alkyl, aryl, and vinyl boronic esters is a critical operation in modern drug development and materials science, primarily due to their role as indispensable coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The synthesis of alkyl, aryl, and vinyl boronic esters is a critical operation in modern drug development and materials science, primarily due to their role as indispensable coupling partners in Suzuki-Miyaura cross-coupling reactions. While trialkyl borates (e.g., trimethyl borate) are traditionally used as electrophiles, they often suffer from poor regioselectivity, leading to multiple Grignard additions and the formation of unwanted borinic acids.
Utilizing 2-butoxy-1,3,2-dioxaborinane as the boron electrophile bypasses these limitations. The cyclic 1,3,2-dioxaborinane architecture provides superior steric and electronic control compared to acyclic variants. By reacting this cyclic borate ester directly with a Grignard reagent, chemists can synthesize highly stable, easily isolable cyclic boronic esters in a single step, eliminating the need for post-reaction esterification with diols.
Reaction Principle & Mechanistic Insights
The success of this transformation relies on a highly orchestrated sequence of nucleophilic attack and regioselective elimination, governed by stereoelectronic principles.
Nucleophilic Attack: The Grignard reagent (
) acts as a strong nucleophile, attacking the empty -orbital of the boron atom in 2-butoxy-1,3,2-dioxaborinane. This forms a negatively charged, tetrahedral "ate" complex ().
Intermediate Stabilization: At cryogenic temperatures (-78 °C), this tetrahedral boronate intermediate is kinetically trapped. This is a critical causality: the stabilization prevents the intermediate from collapsing prematurely, which would generate a highly electrophilic boronic ester susceptible to a second Grignard attack.
Regioselective Elimination: Upon controlled warming, the intermediate collapses. The acyclic butoxy group (
) is eliminated preferentially over the cyclic diolate backbone. This regioselectivity is driven by the chelate effect of the 1,3-propanediol derivative, making the exocyclic B-O bond the most thermodynamically favorable leaving group.
Reaction pathway: Nucleophilic attack and regioselective alkoxide elimination.
Experimental Protocol: Synthesis of 2-Aryl/Alkyl-1,3,2-dioxaborinanes
The following protocol outlines a self-validating workflow designed to maximize yield and prevent protodeboronation or ring-opening side reactions.
Grignard Reagent (1.05 equiv, titrated prior to use)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous
solution
Schlenk line, flame-dried glassware, and syringe pump.
Step-by-Step Methodology
System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with dry argon. Causality: Borate esters and Grignard reagents are highly moisture-sensitive; ambient water will instantly quench the Grignard and hydrolyze the borate ester.
Electrophile Loading: Dissolve 2-butoxy-1,3,2-dioxaborinane (10.0 mmol) in 25 mL of anhydrous THF.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Allow 15 minutes for thermal equilibration.
Controlled Addition: Load the titrated Grignard reagent (10.5 mmol) into a gas-tight syringe. Add the reagent dropwise to the borate solution via a syringe pump over 30 minutes. Causality: Slow addition maintains a low localized concentration of the nucleophile, preventing exothermic spikes that could provide the activation energy needed for premature alkoxide elimination or cyclic ring-opening[1].
Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the tetrahedral boronate intermediate.
Elimination Phase: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. The solution may become slightly cloudy as the magnesium alkoxide salts begin to precipitate.
Quench & Workup: Cool the flask to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous
. Causality: A mild quench neutralizes the basic magnesium salts without providing enough acidity to hydrolyze the newly formed 1,3,2-dioxaborinane ring.
Extraction & Purification: Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or silica gel chromatography (eluting with Hexanes/EtOAc).
Quantitative Data & Optimization
The choice of Grignard reagent and temperature profile significantly impacts the reaction efficiency. The table below summarizes optimized parameters and expected yields for various substrates.
Entry
Grignard Reagent ()
Temperature Profile
Solvent
Yield (%)
Purity (GC-MS)
1
Phenylmagnesium bromide
-78 °C rt
THF
85
>98%
2
Vinylmagnesium chloride
-78 °C rt
THF
82
>97%
3
n-Butylmagnesium bromide
-78 °C rt
THF
78
>95%
4
Isopropylmagnesium chloride
-78 °C rt
THF
71
>95%
5
Phenylmagnesium bromide
0 °C rt
THF
65
<85% (Byproducts)
Note: Entry 5 demonstrates the detrimental effect of elevated addition temperatures, which leads to competitive ring-opening and the formation of di-alkylated borinic acid impurities.
Troubleshooting & Self-Validating Systems
To ensure the integrity of the protocol, researchers should employ in-process analytical controls:
NMR Monitoring (Self-Validation): The reaction progress can be directly tracked using NMR. The starting material (2-butoxy-1,3,2-dioxaborinane) exhibits a characteristic signal at 18 ppm . Upon addition of the Grignard reagent at -78 °C, this signal shifts to 3-5 ppm , confirming the formation of the tetrahedral "ate" complex. After warming and elimination, the final 2-substituted-1,3,2-dioxaborinane product will appear at 28-30 ppm .
Incomplete Conversion: If the starting material persists, verify the active concentration of the Grignard reagent via titration (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) prior to the experiment.
Ring-Opening Impurities: If acyclic alcohols or borinic acids are detected in the crude mixture, ensure that the internal temperature remains strictly at or below -78 °C during the entire Grignard addition phase.
References
Woods, W. G.; Bengelsdorf, I. S.; Hunter, D. L. "2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties." The Journal of Organic Chemistry, 1966, 31(9), 2759-2765. URL:[Link]
Clary, J. W.; Rettenmaier, A. J.; Snelling, R. E.; et al. "Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters." The Journal of Organic Chemistry, 2011, 76(23), 9602-9610. URL:[Link]
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. URL:[Link]
Application Note: High-Precision Functionalization of 1,3-Diols via n-Butyl Borate Derivatives
Topic: Functionalization of 1,3-diols using n-butyl borate derivatives Content Type: Application Note & Protocol Guide Audience: Drug Development Chemists, Process Engineers, and Academic Researchers Abstract The selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalization of 1,3-diols using n-butyl borate derivatives
Content Type: Application Note & Protocol Guide
Audience: Drug Development Chemists, Process Engineers, and Academic Researchers
Abstract
The selective functionalization of 1,3-diols is a critical bottleneck in the synthesis of polyketides, macrolides, and carbohydrate-based therapeutics. Traditional protection-deprotection strategies are often atom-inefficient and lack stereochemical control. This guide details the application of n-butyl borate derivatives (specifically n-butylboronic acid and tributyl borate) as transient templates. These reagents utilize the unique affinity of boron for 1,3-diols to form reversible, covalent six-membered boronate esters, enabling high-fidelity regioselective acylation and stereoselective reduction without permanent protecting groups.
Introduction: The 1,3-Diol Challenge
In medicinal chemistry, 1,3-diols often possess chemically equivalent or sterically similar hydroxyl groups, making site-selective modification difficult. Standard acylation reagents (e.g., acetic anhydride/pyridine) typically yield statistical mixtures of mono-acylated, di-acylated, and unreacted starting materials.
The Boron Solution:
Boron reagents act as "molecular clamps." By reacting with a 1,3-diol, n-butyl borate derivatives form a cyclic boronate ester. This transformation has two profound effects:
Conformational Locking: The diol is forced into a rigid chair-like conformation.
Electronic Activation: The formation of an "ate" complex (tetrahedral boron) or coordination with a Lewis base activates one oxygen atom over the other, typically favoring the equatorial position or the site least sterically hindered.
Mechanistic Insight
The efficacy of this protocol relies on the reversible formation of a cyclic boronate species. Below is the mechanistic pathway for the regioselective activation of a 1,3-diol using an n-butyl boronic acid catalyst.
Figure 1: Mechanism of Regioselective Activation
Caption: The catalytic cycle begins with the condensation of the diol and boronic acid. The resulting rigid ring system directs incoming electrophiles to the activated oxygen (typically equatorial), followed by mild hydrolysis to release the product and regenerate the catalyst.
Experimental Protocols
Protocol A: Regioselective Mono-Acylation
Objective: Selective mono-acylation of a symmetrical or meso 1,3-diol using catalytic n-butylboronic acid.
Scope: Applicable to primary/secondary and secondary/secondary 1,3-diols.[1]
Materials
Substrate: 1,3-Diol (1.0 equiv)
Catalyst: n-Butylboronic acid (
) (5–10 mol%)
Reagent: Acyl chloride or Acid Anhydride (1.1 equiv)
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)
Step-by-Step Methodology
Catalyst Loading: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
Template Formation: Add n-butylboronic acid (0.05 mmol, 5 mol%). Stir at room temperature for 15 minutes. Note: In some cases, adding 4Å molecular sieves helps drive the formation of the boronate ester by sequestering water.
Base Addition: Add DIPEA (1.2 mmol) dropwise. The solution may warm slightly.
Acylation: Cool the mixture to 0°C (optional, depending on substrate reactivity) and add the acyl chloride (1.1 mmol) dropwise over 5 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.
Quench & Hydrolysis: Add saturated aqueous
(5 mL) and stir vigorously for 30 minutes. Crucial Step: This hydrolyzes the transient boronate ester, releasing the mono-acylated product.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, filter, and concentrate.
Purification: Purify via flash column chromatography (Silica gel).
-hydroxy ketones using Tributyl Borate as a chelating agent (Modified Narasaka-Prasad Reduction).
Mechanism: Tributyl borate undergoes transesterification with the -hydroxy ketone, forming a boron chelate that directs the hydride attack intramolecularly.
Materials
Substrate:
-Hydroxy ketone (1.0 equiv)
Chelating Agent: Tributyl borate (
) (1.1 equiv) or Diethylmethoxyborane ()
Reductant: Sodium Borohydride (
) (1.2 equiv)
Solvent: THF/Methanol (4:1 mixture)
Oxidant (Workup): Hydrogen Peroxide (
, 30% aq)
Step-by-Step Methodology
Chelation: Dissolve the
-hydroxy ketone (1.0 mmol) in anhydrous THF (8 mL) under Argon.
Borate Addition: Add tributyl borate (1.1 mmol) via syringe. Stir at -78°C for 30 minutes. Note: The low temperature is critical for kinetic control.
Reduction: Add
(1.2 mmol) in one portion. Alternatively, dissolve in a minimal amount of MeOH and add dropwise.
Reaction: Stir at -78°C for 2–4 hours. Monitor consumption of ketone by TLC.[2]
Oxidative Workup:
Allow the reaction to warm to 0°C.
Add pH 7 phosphate buffer (2 mL).
Cautiously add
(30%, 2 mL) and MeOH (4 mL).
Stir at room temperature for 1 hour. This step breaks the boron-diol bond.
Extraction: Dilute with water and extract with Ethyl Acetate (3 x 15 mL).
Purification: Flash chromatography.
Figure 2: Stereoselective Reduction Workflow
Caption: Workflow for the stereoselective reduction of beta-hydroxy ketones. The boron chelate ensures hydride delivery occurs from the less hindered face, yielding the syn-diol.
Troubleshooting & Critical Control Points (Trustworthiness)
To ensure reproducibility, pay attention to these critical variables:
Water Content (The "Silent Killer"):
Issue: Boronate esters hydrolyze rapidly in the presence of water.
Control: Use anhydrous solvents (DCM/THF) and flame-dried glassware. For Protocol A, the addition of activated molecular sieves is a self-validating step to ensure catalyst longevity.
Stoichiometry of Borate (Protocol B):
Issue: Using <1.0 equivalent of tributyl borate in the reduction protocol leads to loss of diastereoselectivity.
Control: Always use a slight excess (1.1–1.2 equiv) to ensure complete chelation of the substrate before the reductant is added.
Workup Efficiency:
Issue: Boron residues can stick to the diol product, causing streaking on TLC and poor NMR resolution.
Control: The oxidative workup (
) is mandatory for Protocol B. For Protocol A, a thorough wash with saturated or a sorbitol wash (which complexes boron stronger than the product) effectively removes boron traces.
References
Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]
Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of β-hydroxy ketones to 1,3-diols with boronate reagents. Tetrahedron, 40(12), 2233-2238. [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Chapter on Protection of 1,2- and 1,3-Diols). [Link]
Dembinski, R. (2004). Recent Advances in the Boron-Mediated Functionalization of Diols. European Journal of Organic Chemistry, 2004(13), 2763–2772. [Link]
Application Note: Solvent Compatibility & Reactivity of 2-Butoxy-1,3,2-dioxaborinane
This Application Note and Protocol Guide is designed for researchers utilizing 2-Butoxy-1,3,2-dioxaborinane (CAS: 10173-38-3) in organic synthesis.[1] It focuses on its primary utility: as a robust, cyclic electrophilic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers utilizing 2-Butoxy-1,3,2-dioxaborinane (CAS: 10173-38-3) in organic synthesis.[1] It focuses on its primary utility: as a robust, cyclic electrophilic boron source for the synthesis of boronic acids and esters via organometallic addition.
Part 1: Chemical Profile & Strategic Utility
2-Butoxy-1,3,2-dioxaborinane is a cyclic trialkyl borate ester derived from 1,3-propanediol and n-butanol.[1] Unlike trimethyl borate (TMB) or triisopropyl borate (TIPB), this reagent offers a unique balance of reactivity and stability due to its six-membered dioxaborinane ring.
Key Advantages Over Acyclic Borates
Thermodynamic Stability: The cyclic 1,3-propanediol backbone renders the boron center slightly less Lewis acidic than TMB, reducing sensitivity to ambient moisture during rapid handling.
Stoichiometric Control: The "ate" complexes formed upon reaction with Grignard or organolithium reagents are structurally constrained, often leading to cleaner hydrolysis profiles compared to the polymorphs seen with acyclic borates.
Reduced Volatility: With a higher boiling point than TMB, it minimizes boron loss during exothermic additions or vacuum purging.
Physical Properties Table
Property
Value
Relevance
Formula
C₇H₁₅BO₃
Active Boron Source
Molecular Weight
158.00 g/mol
Stoichiometry Calculations
Boiling Point
~180 °C (Predicted)
High boiling point allows reflux in THF/Toluene
Density
~0.96 g/mL
Liquid handling
Solubility
Miscible in organic solvents
Compatible with standard non-polar/polar aprotic solvents
Part 2: Solvent Compatibility Matrix[1]
The choice of solvent is the single most critical variable when using 2-Butoxy-1,3,2-dioxaborinane.[1] As a borate ester, it is susceptible to nucleophilic attack at the boron center.
Compatibility Classification
Solvent Class
Status
Mechanistic Rationale
Recommended Solvents
Ethers (Anhydrous)
IDEAL
Inert to borate esters; excellent solubility for Grignard/Lithium reagents.[1]
THF , 2-MeTHF , Diethyl Ether , MTBE
Hydrocarbons
EXCELLENT
Non-polar, non-nucleophilic.[1] ideal for storage or cryogenic reactions.
Toluene , Hexane , Heptane
Chlorinated
GOOD
Inert, but ensure acid-free (stabilizers in DCM can degrade borates over time).[1]
DCM , Chloroform
Alcohols
AVOID
Transesterification Risk: Alcohol solvents (ROH) will exchange with the butoxy or propanediol ligands, altering reagent identity.
None (Methanol, Ethanol)
Water
FORBIDDEN
Hydrolysis Risk: Rapidly hydrolyzes to boric acid, 1,3-propanediol, and butanol.[1]
None
Ketones/Aldehydes
CAUTION
Potential for Lewis-acid catalyzed aldol reactions or reduction if hydrides are present.
Acetone (Only if strictly necessary and neutral)
Mechanistic Insight: The Hydrolysis & Transesterification Threat
The boron atom in 2-Butoxy-1,3,2-dioxaborinane possesses an empty p-orbital, making it a Lewis acid.[1]
In Water: Water coordinates to the boron, initiating ring opening and cleavage of the butoxy group.
In Methanol: Methanol attacks the boron, displacing the 1,3-propanediol ring or the butoxy group, creating a mixture of methyl borates (e.g., B(OMe)₃), which are highly volatile and lead to yield loss.[1]
Figure 1: Solvent interaction pathways.[1] Red indicates degradation via hydrolysis; Yellow indicates chemical alteration via transesterification; Green indicates stable solvation.
Part 3: Experimental Protocol
Protocol A: Synthesis of Arylboronic Acids via Grignard Reagents
Objective: Synthesize Phenylboronic acid using 2-Butoxy-1,3,2-dioxaborinane as the electrophilic trap.
Rationale: The cyclic borate suppresses the formation of "tri-aryl" borane side products more effectively than trimethyl borate due to steric bulk.
Ensure reagent is stored under inert gas. Dry THF over molecular sieves (3Å).
Gelling/Solidification
Precipitation of the Magnesium "ate" complex.
Use a mechanical stirrer (overhead) instead of magnetic. Add more anhydrous THF.
Impurity: Borinic Acid (Ph₂BOH)
Double addition of Grignard.
Ensure excess borate (1.2–1.5 equiv) is used. Keep temperature at -78 °C during addition. Reverse addition (Grignard into Borate) is preferred for strict mono-substitution.
Impurity: Phenol
Oxidation of the C-B bond.
Degas all solvents. Avoid using peroxide-containing ethers.
References
Brown, H. C., & Cole, T. E. (1983).[1] Organoboranes.[4] 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics.[5] Link
Matteson, D. S. (1989). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Application Note: One-Pot Synthesis and Utility of 1,3,2-Dioxaborinane Derivatives in Drug Discovery
Executive Summary The 1,3,2-dioxaborinane scaffold is a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a six-membered heterocyclic ring containing one boron and two oxygen atoms, these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3,2-dioxaborinane scaffold is a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a six-membered heterocyclic ring containing one boron and two oxygen atoms, these compounds offer superior bench stability, resistance to protodeboronation, and ease of purification compared to their free boronic acid counterparts[1]. This application note details a field-proven, one-pot synthetic methodology that directly converts aryl halides into highly stable 5,5-dimethyl-1,3,2-dioxaborinanes. By eliminating the need to isolate transient boronic acid intermediates, this protocol maximizes yield, minimizes atmospheric degradation, and streamlines the workflow for drug development professionals.
Mechanistic Rationale & Structural Advantages
In drug discovery, dioxaborinanes are not merely synthetic waypoints; they are highly active pharmacophores. The trivalent boron atom possesses an empty p-orbital, imparting a Lewis acidic character that allows it to act as a reversible covalent inhibitor. This specific mechanism is heavily leveraged in the development of next-generation
-lactamase inhibitors (BLIs), where the boron atom covalently binds to the serine hydroxyl group in the enzyme's active site[2].
From a synthetic perspective, the traditional two-step synthesis of dioxaborinanes requires the isolation of free boronic acids, which are notoriously prone to forming boroxine trimers or degrading via protodeboronation. A one-pot borylation-cyclocondensation approach circumvents this[3]. By utilizing a palladium-catalyzed borylation of an aryl halide followed by in situ trapping with a 1,3-diol (such as neopentyl glycol), the equilibrium is driven entirely toward the stable boronate ester[4].
Fig 1: Logical workflow of the one-pot borylation and cyclocondensation synthesis.
Quantitative Optimization Data
The efficiency of the one-pot synthesis relies heavily on the choice of catalyst and the steric bulk of the diol. The gem-dimethyl groups on neopentyl glycol invoke the Thorpe-Ingold effect, thermodynamically favoring the six-membered ring closure[5].
Table 1: Comparative Yields of One-Pot Dioxaborinane Synthesis vs. Traditional Methods
Objective: Convert an aryl bromide to its corresponding 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane in a single reaction vessel.
Phase 1: Palladium-Catalyzed Borylation
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge the Aryl Bromide (10.0 mmol), Tetrahydroxydiboron (B₂(OH)₄, 11.0 mmol), Potassium Acetate (KOAc, 30.0 mmol), and Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).
Causality Check: KOAc is deliberately chosen over stronger bases (like K₂CO₃) because its weak basicity facilitates transmetalation without generating highly nucleophilic Pd-hydroxo species, thereby preventing unwanted Suzuki homocoupling of the starting material[4]. The large bite angle of the dppf ligand accelerates the reductive elimination step.
Reaction: Add anhydrous 1,4-dioxane (30 mL). Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture to 85 °C and stir for 6 hours.
Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the aryl halide spot and the appearance of a highly polar, UV-active streak at the baseline confirms the formation of the transient arylboronic acid.
Phase 2: In Situ Cyclocondensation
Condensation: Cool the reaction vessel to room temperature. Directly add Neopentyl Glycol (2,2-dimethyl-1,3-propanediol, 12.0 mmol) and anhydrous MgSO₄ (5.0 g) to the stirring mixture.
Causality Check: MgSO₄ acts as an in situ desiccant. Because the esterification of boronic acid releases water, sequestering this moisture drives the thermodynamic equilibrium entirely toward the dioxaborinane product[3]. This avoids the need for a solvent swap to toluene for Dean-Stark azeotropic distillation.
Maturation: Heat the mixture to 60 °C for 2 hours.
Phase 3: Workup and Validation
Purification: Filter the cooled suspension through a short pad of Celite to remove the MgSO₄ and precipitated palladium black. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint 2: Analyze the purified product via GC-MS and NMR.
GC-MS: Must show a single peak with the molecular ion corresponding to the target dioxaborinane.
¹¹B NMR: A characteristic sharp singlet at ~28 ppm confirms the formation of the tricoordinate boronate ester, validating the structural integrity of the dioxaborinane ring.
Downstream Applications in Medicinal Chemistry
Once synthesized, 1,3,2-dioxaborinanes serve as highly versatile nodes in drug development workflows. Their stability makes them ideal coupling partners in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl scaffolds[4]. Furthermore, chiral dioxaborinanes derived from asymmetric diols function as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent transformations, such as enantioselective allylborations[1],[6].
Fig 2: Downstream applications of dioxaborinanes in medicinal chemistry.
Application Note: Handling Air-Sensitive Cyclic Borate Esters in Glovebox Environments
The following Application Note and Protocol is designed for researchers handling cyclic borate esters . While often conflated with boronate esters (which contain a C–B bond), borate esters (containing exclusively B–O bon...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers handling cyclic borate esters . While often conflated with boronate esters (which contain a C–B bond), borate esters (containing exclusively B–O bonds, e.g., 1,3,2-dioxaborolanes derived from diols) possess distinct reactivity profiles.[1]
They are characteristically Lewis acidic and highly prone to hydrolysis upon exposure to atmospheric moisture. This guide treats them as requiring rigorous inert atmosphere techniques to prevent ring-opening and degradation.
Abstract
Cyclic borate esters are critical intermediates in organic synthesis, polymer chemistry, and electrolyte development. Unlike their acyclic counterparts, the strain inherent in the dioxaborolane or dioxaborinane ring, combined with the empty p-orbital on the boron atom, renders these species highly susceptible to nucleophilic attack by water (hydrolysis). This protocol outlines a self-validating glovebox workflow to ensure the integrity of these reagents, focusing on moisture exclusion, solvent rigorousness, and contamination prevention.
Part 1: Scientific Foundation & Causality
The "Air-Sensitive" Misnomer
While frequently labeled "air-sensitive," cyclic borate esters are primarily moisture-sensitive . The boron atom in a planar
hybridization possesses a vacant -orbital, making it a potent Lewis acid.
Mechanism of Degradation: Atmospheric water acts as a nucleophile, attacking the empty orbital to form a tetrahedral
borate intermediate. This relieves ring strain but leads to rapid proton transfer and ring opening, ultimately decomposing the ester back into the parent diol and boric acid.
Why Glovebox? Standard Schlenk lines may introduce trace moisture during backfilling or septum piercing. A glovebox (<0.5 ppm H₂O) provides the thermodynamic stability required to halt this hydrolysis equilibrium.
Stability Hierarchy
Not all boron esters are equal. Understanding the structure-stability relationship is vital for planning experiments.
Compound Class
Structure
Hydrolytic Stability
Handling Requirement
Acyclic Borates
B(OR)₃
Low
Syringe/Schlenk acceptable
5-Membered Cyclic Borates
1,3,2-Dioxaborolanes
Very Low (Strain)
Glovebox Mandatory
6-Membered Cyclic Borates
1,3,2-Dioxaborinanes
Low-Moderate
Glovebox Recommended
Hindered Cyclic Borates
Pinacol/Catechol derivs
Moderate-High
Schlenk acceptable
Anionic Borate "Ate" Complexes
[R-B(OR)₃]⁻
Variable (Cation dependent)
Glovebox Mandatory
Degradation Pathway Visualization
The following diagram illustrates the moisture-induced degradation pathway that necessitates this protocol.
Figure 1: Mechanism of moisture-induced hydrolysis in cyclic borate esters.
Part 2: Equipment & Materials Preparation[2][3][4][5][6][7]
Glovebox Specifications
Atmosphere: Nitrogen or Argon (Argon preferred for volatile esters due to higher density).
Sensor Limits:
: < 1.0 ppm (Secondary concern, but indicates leak rate).
Antistatic Measures: Borate esters are often dry, crystalline solids prone to static. Use an ionizing fan or polonium strip to prevent dispersal during weighing.
Glassware & Consumables[2][4][8][9]
Drying: All vials, spatulas, and reaction vessels must be dried in an oven at ≥120°C for at least 4 hours.
Transfer: Bring into the glovebox while hot (if using a vacuum antechamber) or cool in a desiccator before transfer.
Vials: Use crimp-top vials with PTFE-lined silicone septa or vials with phenolic caps and PTFE liners. Avoid polyethylene caps (permeable to moisture over time).
Solvent Rigor
Standard "anhydrous" solvents from a keg are often insufficient (10-50 ppm water).
Protocol: Store solvents over activated 3Å or 4Å molecular sieves (20% w/v) inside the glovebox for at least 48 hours prior to use.
Validation: Test solvent with a drop of titanocene dichloride (turns from red to yellow/clear if wet) or a Karl Fischer titration if available inside the box.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Solid Transfer & Weighing
Objective: Transfer the bulk material into the glovebox and weigh aliquots without static dispersal or hydrolysis.
Antechamber Cycle:
Place the sealed commercial bottle of borate ester into the antechamber.
Perform 3 x Vacuum/Refill cycles . Note: If the compound is volatile, ensure the bottle is tightly sealed and consider fewer, faster cycles or a purge-only cycle to prevent sublimation.
Inspection:
Once inside, inspect the solid. Hydrolyzed borates often appear "clumpy" or have a white crust (boric acid formation). Pure esters should be free-flowing crystals or clear oils.
Weighing:
Place a tared vial on the balance.
Critical Step: Pass the spatula through the stream of an ionizing fan for 5 seconds to neutralize static charge.
Transfer solid.[3][4][5] If the material smokes or fumes, the glovebox atmosphere is compromised (water > 10 ppm). Stop and regenerate catalyst.
Objective: Reacting cyclic borate esters without introducing moisture.
Dissolution:
Add the pre-dried solvent to the solid borate ester.
Observation: The solution should remain clear. Cloudiness typically indicates the formation of insoluble boric acid (hydrolysis product).
Reagent Addition:
Add co-reagents (e.g., nucleophiles, catalysts).
Self-Validating Check: If using a Lewis base (e.g., pyridine), a slight exotherm is expected as the B-N adduct forms. Lack of exotherm may indicate the boron is already coordinated (hydrolyzed).
Sealing:
If the reaction must be heated or moved out of the box, use a pressure-rated tube with a heavy-wall PTFE screw cap. Wrap the joint with electrical tape or Parafilm (though Parafilm is permeable, it acts as a dust cover).
Protocol C: Quenching & Workup
Objective: Controlled removal from the inert environment.
Quenching (Inside Box):
If the product is stable to water, quench with a small amount of wet solvent inside the box (into a waste container) to neutralize reactive intermediates before bringing them out.
If the product is the borate ester itself, do not quench . Cap tightly.
Technical Support Center: Stabilizing 2-Butoxy-1,3,2-dioxaborinane
The following technical guide is structured as a specialized support resource for researchers handling 2-Butoxy-1,3,2-dioxaborinane . [1][2][3] Executive Technical Brief The Molecule: 2-Butoxy-1,3,2-dioxaborinane Class:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers handling 2-Butoxy-1,3,2-dioxaborinane .
[1][2][3]
Executive Technical Brief
The Molecule: 2-Butoxy-1,3,2-dioxaborinane
Class: Cyclic Borate Ester (Mixed Ester)
Critical Distinction: Unlike boronic esters (which contain a B-C bond), this is a borate ester (containing only B-O bonds).[1]
Sensitivity:High. The B-O bonds are significantly more labile to nucleophilic attack by water than B-C bonds. In open air, atmospheric moisture initiates rapid hydrolysis, cleaving the ring and the alkoxy group.
The Failure Mode:
Upon exposure to moisture, the molecule hydrolyzes into Boric Acid (
) , 1,3-Propanediol , and 1-Butanol . The appearance of a white precipitate (Boric Acid) is the primary indicator of degradation.
Mechanism of Hydrolysis[4][5]
Understanding the enemy is the first step to defeating it. The boron atom in this ester is
hybridized with an empty -orbital, making it a Lewis acid.[1] Water (a Lewis base) attacks this empty orbital.[1]
Diagram 1: Hydrolysis Pathway
This diagram illustrates the step-by-step degradation you are fighting against.[1]
Caption: Kinetic pathway of moisture-induced degradation. The rate-determining step is often the initial nucleophilic attack by water on the Boron center.
Open-Air Handling: The "Survival" Protocol
While strict exclusion of air (glovebox/Schlenk line) is the only guarantee of 100% stability, we understand that certain workflows require open-air handling. Use the following strategies to retard hydrolysis.
Strategy A: The Hydrophobic Shield (Passive Control)
If you must expose the neat liquid or solution to air, the solvent choice is your primary defense.
Do NOT use: Ethers (THF, Diethyl ether) or Alcohols.[1] These absorb atmospheric water and funnel it directly to the borate.
Mechanism: These solvents create a biphasic barrier at the microscopic level. Water from the air dissolves poorly in them, slowing the diffusion of moisture to the borate ester [1].
Strategy B: Lewis Base Stabilization (Active Control)
If your downstream chemistry permits, add a coordinating ligand.[1]
Additive: Pyridine, Triethylamine, or DMAP (1-5 mol%).[1]
Mechanism: The nitrogen lone pair donates into the empty boron
-orbital ( bond).[2] This converts the boron from (planar, reactive) to (tetrahedral, stable).
Effect: This blocks the "landing site" for water molecules. The complex is significantly more resistant to hydrolysis [2].
Strategy C: Thermodynamic Overload
Method: Add a small excess of 1,3-propanediol (the parent diol) to your solution.
Mechanism: Hydrolysis is an equilibrium process.[1] By increasing the concentration of the diol product, you push the equilibrium back toward the ester (Le Chatelier’s principle), effectively "healing" the molecule as it tries to degrade [3].
Troubleshooting & FAQ
Q1: My clear liquid has turned cloudy or developed a white crust. What happened?
Diagnosis:Hydrolysis is complete.
The white solid is Boric Acid (
) . Unlike the borate ester and the alcohol byproducts, boric acid is insoluble in many organic solvents (like hexanes or toluene) and precipitates out.
Action: Filter the solid. If the filtrate is valuable, proceed to Protocol: Azeotropic Recovery (below) to reform the ester.
Q2: Can I weigh this compound on an open benchtop balance?
Answer:Only for <30 seconds.
The surface layer hydrolyzes almost instantly.
Recommendation:
Tare a vial with a septum cap containing Nitrogen/Argon.[1]
Inject the liquid through the septum.
Weigh the closed system.[1]
Alternative: If you must weigh openly, use a tared syringe .[1] Draw the liquid, wipe the needle, weigh the full syringe, dispense, and weigh the empty syringe. This keeps the bulk liquid protected inside the barrel.
Q3: I see "2-Butyl-..." and "2-Butoxy-..." in catalogs. Are they the same?
Answer:ABSOLUTELY NOT.
2-Butyl-1,3,2-dioxaborinane: A boronic ester (B-Carbon bond).[1] More stable.
2-Butoxy-1,3,2-dioxaborinane: A borate ester (B-Oxygen bond).[1] This is your molecule.[1] It is far more sensitive to moisture.[1] Confusing these two will lead to failed experiments due to reactivity differences.[1]
Technical Support Center: Optimization of 2-Butoxy-1,3,2-dioxaborinane Synthesis
Status: Active Last Updated: March 2026 Department: Chemical Process Optimization & Application Science Access Level: Research & Development Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound: 2...
The synthesis of 2-butoxy-1,3,2-dioxaborinane is a classic condensation reaction driven by thermodynamics. Unlike kinetically controlled reactions, this process relies entirely on the removal of water to shift the equilibrium toward the ester product (Le Chatelier's Principle).
The Core Challenge:
Users frequently report yields below 60% or products that turn "cloudy" upon standing. These failures are rarely due to reagent quality but rather insufficient water removal during synthesis or hydrolysis during workup. The six-membered dioxaborinane ring is thermodynamically more stable than acyclic borates, but it remains kinetically labile to moisture.
Module 1: The "Golden Standard" Synthesis Protocol
This protocol prioritizes yield and purity over speed. It utilizes a Dean-Stark apparatus with toluene as an azeotropic entrainer.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
Boric Acid ()
Boron Source
1.0
Use granular (not powder) to prevent clumping.
1,3-Propanediol
Diol Backbone
1.05
Slight excess ensures full conversion of boron.
n-Butanol
Alkyl Source
1.1 - 1.2
Excess acts as a secondary entrainer.
Toluene
Solvent/Entrainer
~5-10 Vol
Forms low-boiling azeotrope with water (~85°C).
Step-by-Step Methodology
Phase 1: Setup & Reflux
Assembly: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging: Add Boric Acid, 1,3-Propanediol, and n-Butanol to the RBF. Add Toluene.
Inerting: Flush the system with Nitrogen (
) or Argon. Boronic esters are sensitive to atmospheric moisture.
Reflux: Heat the mixture to vigorous reflux (Oil bath ~120-130°C).
Checkpoint: Ensure the solvent is condensing rapidly in the condenser and dripping into the trap.
Phase 2: Water Removal (The Critical Control Point)
5. Monitoring: Water will separate at the bottom of the Dean-Stark trap.
6. Duration: Continue reflux until water generation completely ceases . This typically takes 4–6 hours.
Pro-Tip: If the water layer stops growing but the theoretical volume hasn't been reached, wrap the RBF and Dean-Stark arm in aluminum foil to improve thermal insulation and drive the azeotrope.
Phase 3: Isolation & Purification
7. Concentration: Remove the Toluene and excess n-Butanol via rotary evaporation (bath temp < 60°C).
8. Distillation: Perform a fractional vacuum distillation on the crude residue.
Target: Collect the clear, colorless fraction.
Vacuum:[1][2] < 10 mmHg is recommended to keep boiling points low and prevent thermal decomposition.
Module 2: Troubleshooting Guide
Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis process.
Figure 1: Process Flow Diagram for the synthesis of 2-butoxy-1,3,2-dioxaborinane, highlighting the critical water removal check.
Symptom-Cause-Solution Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete reaction equilibrium.
Check Water: Did you collect the theoretical amount of water (3 moles per mole of Boric acid)? If not, reflux longer or add fresh dry toluene.
Cloudy Product
Hydrolysis (Moisture ingress).
Dry & Redistill: The product has reacted with air moisture. Dry over molecular sieves (4Å) and redistill under . Store in a desiccator.
Solid Precipitate
Boric Acid reversion or Oligomers.
Filtration: If solid appears during storage, the ester has hydrolyzed back to boric acid. Filter and re-process, but purity is compromised.
High Viscosity
Oligomerization (Boroxine formation).
Stoichiometry Check: You likely used insufficient diol or alcohol. Ensure a slight excess of alcohol is used to prevent "boroxine" (B-O-B) trimer formation.
Module 3: Advanced FAQ (Optimization)
Q1: Can I perform this reaction without Toluene (Solvent-free)?A: Yes. You can use a large excess of n-Butanol as both the reagent and the azeotropic agent. n-Butanol forms a heterogeneous azeotrope with water (bp ~92°C).
Advantage:[3][4][5][6] Greener (no aromatic solvent).
Disadvantage:[7][6] Requires higher temperatures and rigorous stripping of excess butanol at the end, which can stress the product.
Q2: Why is my product unstable on Silica Gel?A: Boronic esters adhere strongly to silica due to the Lewis acidity of the Boron atom and the hydroxyl groups on silica.
Solution: Do not use column chromatography. Use vacuum distillation for purification.[1] If chromatography is absolute necessary, deactivate the silica with 1-2% Triethylamine, though distillation remains superior.
Q3: How do I store the final product?A: This is the most common failure point.
Container: Glass vial with a Teflon-lined cap. Parafilm is insufficient.
Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.
Desiccant: Storing the vial inside a secondary jar containing
or Drierite is best practice for long-term stability.
Troubleshooting Logic Tree
Figure 2: Logic tree for diagnosing common post-synthesis quality issues.
References
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Ester stability and synthesis properties).
Organic Syntheses. (2004). Preparation of Boronic Esters. Org. Synth. 2004, 81, 134. Link (Demonstrates general azeotropic esterification protocols).
Laitar, D. S., et al. (2005). Catalytic esterification of boronic acids. Journal of the American Chemical Society. (Discusses catalytic turnover and equilibrium factors).
Hunt, I. Boronic Esters in Synthesis. University of Calgary, Department of Chemistry. Link (Educational resource on borate ester mechanisms).
Technical Support Center: Vacuum Distillation of 2-Butoxy-1,3,2-dioxaborinane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the nuances of organoboron purification.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the nuances of organoboron purification. 2-Butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) is a highly versatile cyclic borate ester, but its purification is notoriously finicky. Because boronic esters are prone to irreversible adsorption and protodeboronation on acidic silica gel[1], vacuum distillation is the gold standard for achieving analytical purity[2].
However, the empty p-orbital on the boron atom makes this compound highly susceptible to nucleophilic attack. Thermal and atmospheric control must be absolute. This guide provides a self-validating system for the vacuum distillation of 2-butoxy-1,3,2-dioxaborinane, grounded in mechanistic causality and field-proven techniques.
Before assembling your apparatus, you must understand the quantitative boundaries of your compound. Distillation is a thermodynamic balancing act; exceeding these parameters will result in compound degradation.
Property
Value
Causality / Impact on Distillation
CAS Number
1126-77-8
N/A
Molecular Formula
C7H15BO3
Determines target molecular weight (158.00 g/mol ) for MS validation.
Estimated Boiling Point
~60–75 °C at 1–5 Torr
Mandates high-vacuum conditions to prevent thermal ring-opening or polymerization (>110 °C).
Moisture Sensitivity
Extremely High
B–O bonds hydrolyze rapidly. Requires strict Schlenk line techniques and anhydrous inert gas.
Common Impurities
n-Butanol, 1,3-Propanediol
Alcohols can co-distill if the heating ramp is too aggressive. Requires careful fractionation.
Self-Validating Distillation Workflow
The following protocol is self-validating: the stabilization of vapor temperature confirms the transition from the impurity forerun to the main fraction, while the visual clarity of the distillate confirms the absence of hydrolytic degradation.
Experimental workflow for the vacuum distillation of 2-Butoxy-1,3,2-dioxaborinane.
Step-by-Step Methodology
Apparatus Preparation (Moisture Elimination):
Causality: Water is the primary enemy of borate esters. Even trace moisture on glassware will initiate hydrolysis.
Action: Bake all distillation glassware (short-path head, receiving flasks, Schlenk adapters) at 120 °C for a minimum of 12 hours. Assemble the apparatus while hot and purge continuously with until room temperature is reached.
Degassing & Solvent Removal:
Causality: Rapid application of high vacuum to a solvent-rich mixture causes violent outgassing, leading to product loss into the vacuum trap.
Action: Transfer the crude ester to the distillation pot. Apply a moderate vacuum (10–20 Torr) at 25 °C for 30 minutes to strip residual low-boiling solvents (e.g., unreacted n-butanol).
Thermal Equilibration & High Vacuum:
Causality: Borate esters can undergo thermal degradation if heated excessively[2]. Lowering the pressure allows distillation well below the degradation threshold.
Action: Engage the high-vacuum pump (target: 1–5 Torr). Gradually increase the oil bath temperature, ensuring it never exceeds 110 °C. Use a magnetic stir bar at 800 RPM to prevent superheating.
Fractionation:
Causality: The first few drops contain azeotropes and trace protic impurities.
Action: Discard the first 5–10% of the distillate (the forerun). Once the vapor temperature stabilizes at a constant plateau, swap the receiver to collect the main fraction.
Inert Storage:
Action: Break the vacuum with dry Argon. Transfer the purified 2-butoxy-1,3,2-dioxaborinane to a Schlenk flask and store over activated 4A molecular sieves at -20 °C to prevent long-term degradation.
Troubleshooting & FAQs
Troubleshooting decision tree mapping common vacuum distillation issues to solutions.
Q1: My product is turning into a white solid in the receiving flask or condenser. What is happening?A: This is a classic presentation of moisture-induced hydrolysis. When exposed to moisture (from microscopic leaks in vacuum joints or wet carrier gas), the ester hydrolyzes into 1,3-propanediol, n-butanol, and boric acid—the latter precipitating as an insoluble white solid[1].
Causality & Fix: Boron’s electrophilicity drives this reaction. Ensure all ground-glass joints are properly sealed with high-vacuum silicone grease. Implement a secondary liquid nitrogen cold trap to freeze out moisture before it enters the distillation path.
Q2: I am experiencing violent bumping during distillation, causing crude material to splash into the pure receiver. How do I stabilize the boil?A: Bumping occurs when a liquid becomes superheated under vacuum without sufficient nucleation points, leading to a sudden, explosive phase change.
Causality & Fix: In high-vacuum systems, traditional boiling chips are useless because their trapped air is immediately evacuated. You must provide mechanical agitation. Use a heavy-duty magnetic stirring bar at a high RPM (800+ RPM). If the fluid viscosity is too high, introduce a glass capillary bleed tube that allows a micro-stream of dry Argon to bubble through the liquid, providing continuous nucleation sites.
Q3: The NMR of my distilled product still shows significant n-butanol contamination. Why didn't distillation separate them?A: n-Butanol (BP ~117 °C at 760 Torr) and the boronate ester can co-distill if the heating rate is too aggressive or if the vacuum is insufficient, which compresses their boiling points together.
Causality & Fix: Rapid heating overwhelms the theoretical plates of your short-path distillation head, preventing proper fractional separation. Perform a two-stage distillation. First, hold the system at a moderate vacuum (e.g., 20 Torr) and gently heat to remove the n-butanol. Only after the n-butanol has ceased distilling should you apply high vacuum (1–2 Torr) to collect the pure 2-butoxy-1,3,2-dioxaborinane.
Q4: Can I use silica gel chromatography instead of distillation if my vacuum pump is weak?A: It is highly discouraged for this specific compound. Boronic esters are prone to irreversible adsorption and protodeboronation on acidic silica gel[1]. While deactivated silica or neutral alumina can sometimes be used for less sensitive analogues[3], distillation remains the only self-validating method to ensure absolute removal of protic impurities without risking the integrity of the B–O bonds.
Mechanistic Degradation Pathways
Understanding why a compound fails is just as important as knowing how to purify it. The diagram below illustrates the hydrolytic degradation pathway that occurs if vacuum integrity is breached during distillation.
Mechanistic pathway of moisture-induced hydrolysis of the boronate ester.
Removing excess butanol from borate ester reaction mixtures
Technical Support Center: Borate Ester Purification A Senior Application Scientist's Guide to Removing Excess Butanol from Reaction Mixtures Welcome to the technical support center for borate ester synthesis and purifica...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Borate Ester Purification
A Senior Application Scientist's Guide to Removing Excess Butanol from Reaction Mixtures
Welcome to the technical support center for borate ester synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the post-reaction workup of borate esters, specifically focusing on the critical step of removing excess butanol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate these challenges effectively.
The synthesis of borate esters, typically a condensation reaction between boric acid or a boronic acid and an alcohol, is an equilibrium-driven process.[1][2] Using an excess of the alcohol, such as butanol, is a common strategy to drive the reaction towards the product. However, this leaves the researcher with the task of efficiently removing this excess reagent from a potentially sensitive, high-boiling point product. This guide provides a structured approach to troubleshooting and methodology.
Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions you should consider before approaching the purification process.
Q1: Why is the complete removal of excess butanol so critical for my final borate ester product?
A: Complete removal of butanol is paramount for several reasons:
Product Purity & Stoichiometry: For applications in drug development or materials science, precise stoichiometry is essential. Residual butanol acts as an impurity, affecting downstream reactions, final product performance, and analytical characterization.
Preventing Re-equilibration and Hydrolysis: Borate ester formation is a reversible reaction.[3] Leaving excess butanol can allow the reaction to shift back towards the starting materials, especially if trace amounts of water are present. Borate esters are notoriously susceptible to hydrolysis, where water attacks the electron-deficient boron atom, leading to decomposition back to boric acid and the corresponding alcohol.[4][5][6][7] Residual butanol can also contain dissolved water, creating a microenvironment that promotes this degradation over time.
Accurate Yield Calculation: The presence of a high-boiling solvent like butanol will artificially inflate the perceived mass and volume of your product, leading to inaccurate yield calculations.
Q2: What are the primary methods for removing butanol, and how do I choose the right one for my specific borate ester?
A: The choice of method depends primarily on the thermal stability of your borate ester, the scale of your reaction, and the boiling point of your product. The main techniques are:
Vacuum Distillation: This is the most common and effective method for non-volatile or high-boiling borate esters. By reducing the pressure, the boiling point of butanol is significantly lowered, allowing for its removal at a temperature that does not degrade the product.[8]
Azeotropic Distillation: This technique is useful if your product is stable at the boiling point of the azeotrope. Butanol forms azeotropes with water and other solvents like toluene.[9][10][11] By adding an appropriate co-solvent (an "entrainer"), you can distill off the butanol as a lower-boiling azeotrope. This is particularly effective for removing the last traces of butanol.
Liquid-Liquid Extraction: If your borate ester has very different solubility properties from butanol, you can use extraction. For instance, if your ester is highly non-polar, you might dissolve the reaction mixture in a solvent like ethyl acetate or ether and wash with water or a saturated sodium chloride solution to pull the more polar butanol into the aqueous layer.[12][13] This method is often used as a preliminary purification step before a final distillation.
Rotary Evaporation (Rotovap): While a standard piece of lab equipment, a rotovap is often inefficient for removing n-butanol due to its high boiling point (117.7 °C).[14][15] It requires a good vacuum pump (typically <10 mbar) and a high bath temperature (~50-60 °C), which may be detrimental to the product.[16] It is more suitable for lower-boiling butanol isomers like tert-butanol (BP 82 °C).[17]
Q3: My borate ester is thermally sensitive. What is the safest removal method?
A: For thermally labile compounds, high-vacuum distillation is the preferred method. The key is to lower the pressure as much as possible to enable butanol to distill at the lowest possible temperature. A good rule of thumb is to ensure your heating bath temperature is at least 20°C below the decomposition temperature of your product.[8] If even mild heating is a concern, consider a preliminary purification by liquid-liquid extraction to remove the bulk of the butanol, followed by short-path, high-vacuum distillation to remove the final traces.
Q4: I'm seeing my borate ester decompose during butanol removal, even under vacuum. What's happening?
A: The most likely culprit is hydrolysis .[5][6] The "excess butanol" is not perfectly anhydrous, and the esterification reaction itself produces water.[4][18] When you heat the mixture, even under vacuum, you can accelerate the rate of this water-mediated decomposition. The electron-deficient nature of the boron atom makes it a prime target for nucleophilic attack by water.[6]
Preventative Measures:
Ensure the reaction mixture is rigorously dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before attempting distillation.
Perform the distillation under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Consider using a Dean-Stark trap during the initial reaction to remove water as it forms, which will improve the stability of the crude product before purification.[19][20]
Troubleshooting Guide: Common Purification Issues
Problem
Symptom(s)
Probable Cause(s)
Recommended Solution(s)
Incomplete Butanol Removal
Residual butanol peaks observed in ¹H NMR or GC/MS analysis.
1. Insufficient Vacuum: The pressure is not low enough to effectively reduce butanol's boiling point.[16]2. System Leak: Air leaking into the apparatus raises the internal pressure.3. Insufficient Heating/Time: The bath temperature is too low, or the distillation was not run long enough.
1. Improve Vacuum: Use a stronger pump or a cold trap to protect the pump and improve its efficiency.2. Check Seals: Ensure all glass joints are properly sealed and greased.3. Optimize Conditions: Gradually increase the bath temperature, ensuring it remains safe for the product. Allow the distillation to proceed until you no longer see condensate forming.
Product Decomposition / Low Yield
Low isolated yield; presence of boric acid or starting alcohol in the final product analysis.
1. Hydrolysis: Trace water is decomposing the borate ester during heating.[4][5][6]2. Thermal Degradation: The heating bath temperature is too high for the stability of your ester.
1. Anhydrous Workup: Dry the crude mixture with anhydrous MgSO₄ or Na₂SO₄ before distillation. Filter off the drying agent.2. Lower Temperature: Improve the vacuum to allow distillation at a lower temperature.[21]3. Inert Atmosphere: Purge the system with N₂ or Ar before applying vacuum.
Foaming or Bumping During Distillation
Uncontrolled, vigorous boiling; crude mixture splashes into the condenser and collection flask.
1. Rapid Pressure Drop: Applying the full vacuum too quickly causes volatiles to erupt from the solution.2. Superheating: Lack of nucleation sites leads to sudden, violent boiling.3. High Stir Rate: Overly vigorous stirring can introduce air pockets and cause splashing.
1. Gradual Vacuum: Apply the vacuum slowly to allow for controlled degassing.2. Use Boiling Chips/Stir Bar: Add a magnetic stir bar or fresh boiling chips before heating.3. Controlled Stirring: Maintain a smooth, steady stir rate. For very viscous materials, a mechanical stirrer may be necessary.
Visualized Workflows & Data
A logical approach is key to selecting the correct purification strategy.
Diagram: Decision-Making Workflow for Butanol Removal
Caption: Decision tree for selecting a butanol removal method.
Table: Physical Properties of Butanol Isomers
This data is critical for planning your distillation.
Easiest to remove on a rotovap due to low boiling point and miscibility with water.
Experimental Protocols
Protocol 1: Removal of n-Butanol via High-Vacuum Distillation
This protocol is the gold standard for purifying high-boiling borate esters from excess n-butanol.
Materials:
Crude borate ester/butanol reaction mixture
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask (sized to be no more than 2/3 full)
Short-path distillation head with condenser and collection flask(s)
Magnetic stir bar or boiling chips
Heating mantle with stirrer
High-vacuum pump (<1 mmHg) with a cold trap
Thermometer and adapter
Inert gas line (Nitrogen or Argon)
Procedure:
Drying the Crude Mixture:
Transfer the crude reaction mixture to an Erlenmeyer flask.
Add anhydrous MgSO₄ portion-wise with swirling until some of the drying agent remains free-flowing.
Allow the mixture to stand for 20-30 minutes.
Filter the mixture through a sintered glass funnel or a funnel with a cotton plug directly into the distillation flask.
Assembling the Apparatus:
Add a magnetic stir bar to the distillation flask.
Assemble the short-path distillation apparatus. Ensure all joints are lightly greased and sealed properly.
Insert a thermometer so the bulb is positioned just below the sidearm leading to the condenser.
Connect the condenser to a coolant source (chilled water is usually sufficient for butanol).
Connect the vacuum takeoff to a cold trap (liquid nitrogen or dry ice/acetone) and then to the high-vacuum pump.
Distillation:
Begin stirring the mixture at a moderate rate.
Slowly and carefully apply the vacuum. The mixture will likely bubble as residual low-boiling substances and dissolved gases are removed.
Once the system is at a stable, low pressure (<1 mmHg), begin to gently heat the distillation flask with the heating mantle.
You will observe butanol beginning to condense and collect in the receiving flask. The head temperature should correspond to the boiling point of butanol at your system's pressure (e.g., at 10 mbar, n-butanol boils at ~30°C).[16]
Continue distillation, potentially increasing the heat slightly as the butanol concentration decreases. The distillation is complete when the rate of condensation significantly slows or stops.
Once complete, turn off the heat first and allow the system to cool.
Slowly and carefully vent the system to an inert gas before turning off the vacuum pump. Releasing the vacuum suddenly can cause air to rush in and potentially shatter the glassware or oxidize the product.
Analysis: The remaining material in the distillation flask is your purified borate ester. Analyze a small aliquot by ¹H NMR or GC/MS to confirm the absence of butanol.
Diagram: Vacuum Distillation Workflow
Caption: Step-by-step workflow for high-vacuum distillation.
Technical Support Center: Optimizing Reaction Temperature for Borate Transesterification
Welcome to the technical support center for borate transesterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for borate transesterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered when optimizing the reaction temperature for this versatile transformation. Our goal is to move beyond simple procedural steps and explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in borate transesterification?
A: Temperature plays a dual role, influencing both the kinetics (how fast the reaction proceeds) and the thermodynamics (the position of the equilibrium) of the reaction.[1]
Kinetics: Like most chemical reactions, increasing the temperature provides the necessary activation energy for the molecules to react, thus increasing the reaction rate.[2] For a reaction to occur, the alcohol must approach the boron center, and the existing ester group must leave. This process has an energy barrier that is more easily overcome at higher temperatures.
Thermodynamics: Borate transesterification is a reversible, equilibrium-driven process. The overall reaction can be represented as:
B(OR)₃ + 3 R'OH ⇌ B(OR')₃ + 3 ROH
Temperature influences the position of this equilibrium. While higher temperatures favor a faster approach to equilibrium, they do not always favor product formation. In some systems, particularly those driven by favorable entropy changes, excessive heat can shift the equilibrium back towards the reactants.[3] A critical aspect of temperature optimization is driving the reaction forward by removing the alcohol by-product (ROH), often through distillation or a Dean-Stark apparatus.[4] In such cases, the temperature must be high enough to facilitate the removal of the lower-boiling alcohol, thereby applying Le Chatelier's principle to favor product formation.[4]
Q2: How does the structure of the alcohol or diol affect the optimal temperature?
A: The steric and electronic properties of the alcohol or diol are critical.
Steric Hindrance: Primary alcohols generally react at lower temperatures than secondary or tertiary alcohols due to easier access to the boron center. Transesterification with bulky alcohols often requires higher temperatures to overcome steric repulsion.
Diols and Chelating Effects: 1,2- and 1,3-diols can form stable five- or six-membered cyclic boronate esters.[5] The formation of these stable rings is often thermodynamically favorable and can sometimes proceed at or near room temperature. However, kinetic barriers may still necessitate heating. Studies have shown that 1,3-diol complexes are often more thermodynamically stable, while 1,2-diol complexes can be kinetically favored.[1]
Q3: Are high temperatures always necessary? What are the risks of excessive heat?
A: No, high temperatures are not always required and can be detrimental.
Room Temperature Reactions: As mentioned, reactions with favorable thermodynamics, such as the formation of stable cyclic esters from diols, can sometimes proceed at ambient temperature.[6]
Risks of Excessive Temperature:
Decomposition: Starting materials, products, or catalysts may decompose at high temperatures, leading to low yields and complex purification challenges.[7] Thermal stability screening using techniques like Differential Scanning Calorimetry (DSC) can be invaluable for identifying the thermal hazard potential of your reactants and products.[8][9]
Side Reactions: Higher temperatures can activate alternative reaction pathways, such as alcohol dehydration or other undesired rearrangements, reducing the selectivity of the desired transformation.[4]
Equilibrium Shifts: For some reactions, particularly those where the change in enthalpy (ΔH) is not large, high temperatures can unfavorably shift the equilibrium, limiting the maximum achievable yield.[3]
Troubleshooting Guide
Problem: My reaction is extremely slow or appears to have stalled.
A: This is a classic kinetic problem. Before making drastic changes, consider the following temperature-related adjustments:
Incremental Temperature Increase: If there is no evidence of decomposition, gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable analytical method (TLC, GC, NMR) after each increase.
Solvent Choice: The reaction temperature is often limited by the boiling point of the solvent. If a higher temperature is needed, switching to a higher-boiling solvent like toluene or xylene may be necessary.[7] However, ensure the solvent is inert and does not participate in the reaction.
Efficient By-product Removal: If the reaction is run under equilibrium conditions, ensure the alcohol by-product is being removed efficiently. For reactions using a Dean-Stark trap, the temperature must be sufficient for the azeotropic removal of the alcohol.[4][10] Check for any leaks in your apparatus.[4]
Problem: I'm observing significant side product formation or decomposition.
A: This indicates that the reaction temperature is likely too high, providing enough energy to overcome the activation barrier for undesired pathways.
Lower the Temperature: The most direct solution is to lower the reaction temperature.[4] This may slow down the desired reaction, so a corresponding increase in reaction time or catalyst loading might be necessary to achieve good conversion.
Solvent and Catalyst Optimization: In some cases, the choice of catalyst can allow for lower reaction temperatures. For instance, certain borate zirconia solid acids or magnesium-aluminum alkoxides have been shown to be effective catalysts that may operate under milder conditions than thermal reactions alone.[7]
Process Safety Consideration: Uncontrolled exothermic reactions (thermal runaway) are a significant hazard.[11] If you observe a rapid, unexpected temperature increase, it is a sign of a potentially dangerous situation. Always conduct reactions at a scale where temperature can be safely controlled. For new or scaled-up reactions, consider thermal analysis techniques like Accelerating Rate Calorimetry (ARC) to understand the runaway potential.[9]
Problem: My yield is low, even after a long reaction time.
A: This could be a thermodynamic or a kinetic issue, and temperature plays a key role in both.
Verify Equilibrium: First, determine if the reaction has reached equilibrium. Take samples at several time points; if the ratio of starting material to product is no longer changing, the reaction has equilibrated.
If at Equilibrium (Thermodynamic Issue):
Drive the Equilibrium: The most effective strategy is to remove one of the products, typically the displaced alcohol, via distillation or a Dean-Stark trap. This requires a temperature high enough to boil the alcohol or its azeotrope with the solvent.[4] Typical reflux temperatures for this purpose can range from 110-160 °C depending on the solvent and alcohol.[4]
Temperature Re-evaluation: An Arrhenius plot analysis can reveal if the reaction is entropically driven, in which case lower temperatures might actually favor a higher equilibrium conversion.[3] This is less common but important to consider for specific systems.
If Not at Equilibrium (Kinetic Issue):
Insufficient Temperature: The system may lack the energy to reach equilibrium in a reasonable timeframe. A controlled increase in temperature is warranted.[4]
Catalyst Inactivity: Ensure your catalyst is active. Some borate catalysts are sensitive to water, which can inhibit catalysis.[4] Ensure all reagents and glassware are rigorously dry.
Experimental Protocols & Workflows
Protocol: Parallel Temperature Screening
This protocol outlines a method for efficiently screening multiple temperatures to find an optimal starting point.
Objective: To determine the effect of temperature on reaction rate and yield for a given borate transesterification.
Materials:
Borate ester (1.0 eq)
Alcohol/Diol (3.3 eq for alcohols, 1.1 eq for diols)
Anhydrous, high-boiling solvent (e.g., Toluene)
Catalyst (if required)
Parallel synthesis reaction block or multiple round-bottom flasks with individual heating mantles and condensers.
Inert atmosphere setup (Nitrogen or Argon)
Analytical standard for GC/HPLC/NMR analysis
Procedure:
Set up four identical reaction vessels (e.g., 25 mL round-bottom flasks) under an inert atmosphere.
To each flask, add the borate ester, alcohol/diol, solvent, and a magnetic stir bar.
If using a catalyst, add it to each flask.
Set the heating block or mantles to four different temperatures. A good starting range could be 80 °C, 100 °C, 120 °C, and 140 °C.[4]
Once the target temperatures are reached, start vigorous stirring in all vessels simultaneously. This is T=0.
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction mixture.
Quench each aliquot immediately (e.g., in cold deuterated solvent for NMR or by diluting with a solvent for GC/HPLC).
Analyze the quenched aliquots to determine the conversion to product.
Plot the conversion versus time for each temperature to generate kinetic profiles.
Data Presentation
Summarize the results of the screening experiment in a clear table.
Temperature (°C)
Time (h)
Conversion (%)
Observations (e.g., color change, side products)
80
4
15
Reaction is slow
100
4
45
Moderate rate
120
4
85
Good rate, clean reaction
140
4
88
Minor decomposition observed by TLC
This data suggests that 120 °C provides the best balance of reaction rate and selectivity for this particular system.
Visualization of Optimization Logic
The following diagram illustrates the decision-making process when optimizing reaction temperature.
Caption: A workflow for systematic temperature optimization.
References
Benchchem. (n.d.). Application Notes and Protocols: Trioctyl Borate as a Catalyst in Esterification Reactions.
Kaspar, F., et al. (n.d.). Biased Borate Esterification during Nucleoside Phosphorylase-Catalyzed Reactions: Apparent Equilibrium Shifts and Kinetic Implic. ChemRxiv.
Benchchem. (n.d.). Troubleshooting low yields in Tricyclopentylborane-mediated transformations.
ResearchGate. (n.d.). Thermodynamics for Complex Formation of Boric Acid and Borate with Hydroxy Acids and Diols | Request PDF.
ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification.
Google Patents. (n.d.). US4066682A - Transesterification of borate esters for producing secondary alcohols.
Unknown Source. (n.d.).
PMC. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis.
Science News Explores. (2023). Experiment: Test the effect of temperature on reaction time.
Benchchem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
ResearchGate. (2015). Process optimization by response surface methodology for transesterification of renewable ethyl acetate to butyl acetate biofuel additive over borated USY zeolite.
PMC. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.
University of Bristol. (2018). Safety Services Guidance Guidance on risk assessments for chemical reactions.
Prime Process Safety Center. (2025). Exploring the Main Approaches to Reactive Chemical Testing.
Sigma-HSE. (2024). Thermal Screening and Adiabatic Calorimetry Testing Methods.
Digital Commons @ NJIT. (n.d.). Transesterification of alkyl borates.
ScienceDirect. (2004). Facile transesterification of b-ketoesters under solvent-free condition using borate zirconia solid acid catalyst.
Science Advances. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides.
MDPI. (2023). Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor.
Scholarly Works @ SHSU. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS.
Unknown Source. (2025). Screening Procedures for Reactive Chemicals According to the UN Manual of Tests and Criteria, Appendix 6.
PMC. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability, Solubility, and Turbidity Resolution
CAS: 19133-08-5 | Formula: C₇H₁₅BO₃
Diagnostic Overview: Why is my solution cloudy?
As a Senior Application Scientist, I often encounter this issue with cyclic borate esters. 2-Butoxy-1,3,2-dioxaborinane is a mixed borate ester derived from 1,3-propanediol and n-butanol (or via transesterification).
The "cloudiness" you observe is rarely a mystery; it is almost invariably a precipitate of Boric Acid (
) resulting from hydrolysis. Unlike carbon esters, the B-O bond is highly labile and susceptible to nucleophilic attack by atmospheric moisture or "wet" solvents.
The Chemistry of the Cloud
When 2-Butoxy-1,3,2-dioxaborinane encounters water, it undergoes rapid hydrolysis. The lipophilic ester cleaves, releasing the organic alcohols (which remain in solution) and generating Boric Acid. Because Boric Acid is insoluble in non-polar organic solvents (DCM, Toluene, Hexanes, Ether), it crashes out as a fine, white suspension—creating the "cloudy" appearance.
Hydrolysis Pathway Visualization
The following diagram illustrates the degradation pathway causing the turbidity.
Figure 1: Mechanistic pathway of hydrolysis leading to turbid solutions. The formation of insoluble Boric Acid is the primary cause of cloudiness in organic media.
Troubleshooting Protocols
Select the scenario that best matches your situation to reveal the corrective workflow.
Scenario A: The Reagent Bottle is Cloudy
Context: You opened the commercial bottle, and the neat liquid appears hazy or has solids at the bottom.
Root Cause: Cap seal failure or improper storage led to moisture ingress.
Critical Assessment:
Minor Haze: Usable for non-quantitative catalysis but stoichiometry is compromised.
Heavy Precipitate: The reagent has significantly degraded.
Corrective Protocol: The Inert Filtration Method
Prepare: Flame-dry a Schlenk frit or a syringe filter (PTFE, 0.45 µm).
Atmosphere: Perform all manipulations under Nitrogen or Argon.
Filtration: Filter the neat liquid into a fresh, flame-dried Schlenk tube.
Validation: Take a 50 µL aliquot and dissolve in dry DCM. If clear, the filtrate is usable.
Quantification: You must re-titrate or check purity via ¹¹B NMR (Benzene-d6) to determine the actual concentration, as the boron content has decreased.
Scenario B: The Reaction Mixture Turned Cloudy
Context: The reagent was clear, but upon adding it to the reaction solvent (e.g., THF, Toluene, DCM), it turned cloudy.
Root Cause: The solvent contains water (wet solvent).
Scientific Insight: Cyclic borates are excellent drying agents (sacrificial scavengers). They will "find" water in your solvent faster than your catalyst will react.
Corrective Protocol: The Scavenger Check
Stop: Do not proceed with the reaction if stoichiometry is critical.
Test: Add an excess of drying agent (e.g., activated 4Å Molecular Sieves) to the cloudy solution and stir for 30 minutes.
Observation: If cloudiness persists, it is likely Boric Acid (which sieves won't re-dissolve).
Recovery:
If the reaction hasn't started: Filter the solution through a dry frit to remove the boric acid.
Calculation Adjustment: Assume a loss of reagent equivalent to the molarity of water in your solvent (typically 50-200 ppm in un-dried solvents).
Solvent Compatibility & Solubility Data
Use this table to ensure you are not facing a simple solubility limit issue.
Solvent
Solubility of Reagent
Solubility of Hydrolysis Product (Boric Acid)
Risk of Cloudiness
Dichloromethane (DCM)
High
Insoluble
High (if wet)
Tetrahydrofuran (THF)
High
Moderate (Soluble if wet)
Low (Hides degradation)
Toluene / Benzene
High
Insoluble
High (Best for visual QC)
Hexanes / Pentane
Moderate
Insoluble
Very High
Diethyl Ether
High
Low
Moderate
Alcohols (MeOH/EtOH)
Decomposes*
Soluble
N/A (Transesterification occurs)
*Note: Do not dissolve in alcohols (MeOH, EtOH). This causes transesterification, destroying the cyclic ring and forming Trimethyl Borate or Triethyl Borate.
Advanced Troubleshooting Logic (Decision Tree)
Follow this logic flow to diagnose persistent issues.
Figure 2: Logical decision tree for diagnosing turbidity sources.
Frequently Asked Questions (FAQ)
Q: Can I heat the cloudy solution to redissolve it?A:No. If the cloudiness is Boric Acid (hydrolysis), heating will not reverse the bond cleavage. It might temporarily solubilize the impurity, but it will precipitate again upon cooling. Furthermore, heating wet borate esters accelerates degradation.
Q: How do I store 2-Butoxy-1,3,2-dioxaborinane to prevent this?A:
Vessel: Store in a Schlenk flask or a tightly sealed vial with a PTFE-lined cap.
Environment: Store under Nitrogen or Argon.
Secondary Containment: Place the vial inside a desiccator or a jar containing Drierite/Silica Gel.
Seal: Parafilm is permeable to moisture over time. Use electrical tape or heat-shrink bands for long-term storage.
Q: I synthesized this myself, and it's cloudy even after distillation. Why?A: This indicates incomplete reaction or azeotrope failure .
Issue: You must remove the water generated (3 moles of water per mole of ester) via azeotropic distillation (Dean-Stark trap with Toluene). If water remains, the equilibrium shifts back, leaving unreacted Boric Acid which causes the cloudiness.
Q: What is the ¹¹B NMR shift for this compound?A: Cyclic dialkoxy alkyl borates typically show a shift in the range of 17–22 ppm (relative to
). Free Boric Acid appears significantly downfield at approximately 32–33 ppm .
References
Steinberg, H., & Hunter, D. L. (1957). Preparation and Properties of Cyclic Borates. Industrial & Engineering Chemistry.
Relevance: Foundational text on the synthesis and hydrolytic stability of dioxaborinanes.
Lappert, M. F. (1961). Organic Compounds of Boron. Chemical Reviews.
Relevance: Comprehensive review detailing the susceptibility of B-O bonds to nucleophilic
Hall, D. G. (2011).
Relevance: Modern authoritative text on boron reagents, handling, and stability profiles.
Sigma-Aldrich (Merck).
Relevance: Physical properties and handling safety data.[1][2][3][4][5][6][7]
Technical Support: Controlling Polymerization & Oligomerization in Borate/Boronate Ester Synthesis
Topic: Controlling polymerization side reactions (Oligomerization/Boroxine formation) in borate and boronate ester synthesis. Audience: Researchers, Scientists, and Drug Development Professionals. Format: Technical Suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling polymerization side reactions (Oligomerization/Boroxine formation) in borate and boronate ester synthesis.
Audience: Researchers, Scientists, and Drug Development Professionals.
Format: Technical Support Center (Troubleshooting & FAQs).
Technical Background: The Equilibrium Landscape
In the synthesis of borate esters (from boric acid) or boronate esters (from boronic acids), "polymerization" typically refers to the unwanted formation of boroxine anhydrides (cyclic trimers) or extended polyborate networks .
Unlike standard organic esterification, boron esterification is a reversible equilibrium governed by thermodynamics. The reaction competes between the desired monomeric ester and the thermodynamically stable, insoluble anhydride (oligomer).
The Competitive Pathway
Desired Reaction: Boronic Acid + Diol
Boronate Ester +
Side Reaction (Oligomerization):
Boronic Acid Boroxine (Trimer) +
Key Insight: Boroxines are often crystalline solids or gels that precipitate from non-polar solvents, mimicking a "polymerized" state. To control this, you must manipulate the entropic drive (water removal) and steric parameters (diol choice).
Interactive Troubleshooting Guide
Issue 1: "My reaction mixture has turned into a viscous gel or insoluble glass."
Diagnosis: Uncontrolled Anhydride Networking.
You have likely formed a poly-boroxine network rather than a discrete ester. This occurs when the diol concentration is insufficient or when water removal is efficient enough to dehydrate the boronic acid but the diol incorporation is kinetically slow.
Corrective Protocol:
The "Resolubilization" Technique: Do not filter the solid. Add a 10-20% excess of the diol and a polar co-solvent (e.g., THF or Dioxane) to the mixture. Heat to reflux.[1][2][3][4] The presence of the diol will break the B-O-B anhydride bonds of the gel, converting the network back into the monomeric ester.
Check Stoichiometry: Ensure you are using at least 1.1 equivalents of diol per boron atom. For borate esters (B(OR)3), you need >3 equivalents of alcohol.
Issue 2: "NMR analysis shows broad, undefined peaks in the aromatic region."
Diagnosis: Dynamic Exchange (Oligomerization).
Boronate esters are Lewis acidic.[5] If the ester is not sterically bulky (e.g., catechol esters), it may be undergoing rapid reversible hydrolysis or ligand exchange on the NMR timescale, leading to peak broadening.
Corrective Protocol:
Add a Lewis Base: Add a small amount of pyridine-
or DMAP to the NMR tube. This fills the empty p-orbital on the boron, "freezing" the conformation and sharpening the peaks by stopping the exchange.
Switch to MIDA Boronates: If stability is the issue, convert the boronic acid to a MIDA (N-methyliminodiacetic acid) ester. The N
B dative bond creates a saturated boron species that is immune to oligomerization [1].
Issue 3: "I see a white precipitate forming in the Dean-Stark trap."
Diagnosis: Sublimation of Boroxine.
Many boroxines (especially phenylboroxine) are volatile with steam. They codistill with the azeotrope and solidify in the condenser, lowering your yield and clogging the apparatus.
Corrective Protocol:
Temperature Control: Lower the oil bath temperature to just above the boiling point of the azeotrope.
Solvent Switch: Switch from Toluene (bp 110°C) to Cyclohexane/Heptane (bp ~80-98°C). The lower temperature reduces the vapor pressure of the boroxine intermediate while still removing water.
Strategic Visualization
Figure 1: The Boronate Equilibrium & Control Pathways
This diagram illustrates the competition between the desired esterification and the unwanted boroxine formation, highlighting the critical role of water removal.
Caption: The kinetic competition between boroxine formation (red) and esterification (green). Continuous water removal (yellow) drives both equilibria toward the ester if diol is present.
Standardized Experimental Protocol
To minimize side reactions, use this thermodynamically controlled protocol for Pinacol Boronate synthesis.
Materials
Substrate: Aryl Boronic Acid (1.0 equiv)
Reagent: Pinacol (1.1 - 1.2 equiv)
Solvent: Toluene (0.1 M concentration) or Heptane (for volatile substrates)
Apparatus: Dean-Stark trap filled with molecular sieves (4Å).
Workflow
Step
Action
Technical Rationale
1
Assembly
Charge flask with Boronic Acid and Pinacol. Add solvent.[1][2][3][6][7] Do not heat yet.
2
Solvation
Stir at room temperature for 10 mins.
3
Reflux
Heat to vigorous reflux.[2] The solvent must condense rapidly in the Dean-Stark trap.
4
Monitoring
Monitor via TLC. Critical: If a spot for the boroxine appears (often higher Rf than acid, lower than ester), add 0.1 equiv more Pinacol.
5
Workup
Cool to RT. Wash with water once (rapidly) or brine. Dry over MgSO4.
FAQ: Advanced Considerations
Q: Can I use molecular sieves instead of a Dean-Stark trap?A: Yes, for small scales (<100 mg). Add activated 4Å molecular sieves directly to the reaction flask. Warning: Mechanical stirring can grind sieves into dust, which is difficult to filter. For larger scales, the Dean-Stark method is superior as it physically removes water from the equilibrium zone [2].
Q: Why does my boronate ester degrade on silica gel?A: Silica is acidic and contains bound water. This promotes protodeboronation or hydrolysis.
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Alternatively, use neutral alumina.
Q: I am synthesizing a COF (Covalent Organic Framework). How do I ensure crystallinity vs. amorphous polymerization?A: This is a "reversible polymerization" challenge. You need the reaction to be slow and reversible (error-checking).
Fix: Do not remove water too fast. Use a sealed tube with a solvent mixture (e.g., Dioxane/Mesitylene) and a small amount of aqueous acetic acid catalyst. The presence of trace water allows the network to "anneal" (break and reform bonds) into the most thermodynamically stable crystalline form [3].
References
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link
Hall, D. G. (Ed.).[5] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[8] (Chapter 1: Structure, Properties, and Preparation). Link
Côté, A. P., et al. (2005). "Porous, Crystalline, Covalent Organic Frameworks." Science, 310(5751), 1166-1170. Link
Technical Support Center: Troubleshooting Drying Agents for 2-Butoxy-1,3,2-dioxaborinane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses or compound degradation during the isolation of borate and boronic e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses or compound degradation during the isolation of borate and boronic esters.
2-Butoxy-1,3,2-dioxaborinane is a cyclic borate ester. While highly valuable in synthesis and material science, the dynamic covalent nature of its B–O bonds makes it notoriously susceptible to hydrolysis[1]. This guide provides a mechanistic understanding of why certain standard laboratory practices fail with this molecule and offers field-proven, self-validating protocols to ensure the integrity of your product.
FAQ & Troubleshooting Guide: The Chemistry of Drying Agents
Q: Why am I losing product yield during the drying phase of my liquid-liquid extraction?A: 2-Butoxy-1,3,2-dioxaborinane is highly sensitive to moisture. The esterification and hydrolysis of boronic and borate esters occur via multi-step mechanisms that are heavily influenced by the pH of the surrounding environment[1]. If you are using a slightly acidic or basic drying agent, you are inadvertently providing external catalysis that accelerates the backward hydrolysis of your product into 1,3-propanediol, butanol, and boric acid[1].
Q: Magnesium Sulfate (
) is fast and efficient. Why is it not recommended for this compound?A: While is a fast and high-capacity drying agent, it is slightly acidic in nature (pH ~5.5–6.5 in aqueous dispersion)[2]. The mechanism of borate ester hydrolysis involves the coordination of water to the empty p-orbital of the boron atom. Acid catalysis from protonates the ring oxygen, making it an excellent leaving group and significantly lowering the activation energy for B–O bond cleavage. For acid-sensitive compounds like 2-Butoxy-1,3,2-dioxaborinane, should be strictly avoided[3].
Q: What is the recommended bulk drying agent for organic extracts containing this molecule?A: Anhydrous Sodium Sulfate (
) is the optimal choice. It exhibits remarkable chemical stability and a strictly neutral pH, which protects acid-sensitive compounds from unwanted catalytic transformations[4]. Because it does not protonate the ester oxygens, it kinetically traps the borate ester, allowing for safe water removal without degrading the dioxaborinane ring[4].
Q: How should I maintain anhydrous conditions for long-term storage or in-situ reactions?A: Activated Molecular Sieves (3Å or 4Å) are highly recommended. They provide rigorous water removal without introducing acidic or basic surface sites. Molecular sieves are routinely used in dynamic covalent chemistry to drive the thermodynamic equilibrium toward the ester and prevent backward hydrolysis[5][6].
Data Presentation: Drying Agent Compatibility
The following table summarizes the quantitative and qualitative properties of common drying agents specifically in the context of 2-Butoxy-1,3,2-dioxaborinane compatibility.
To ensure high-yield recovery of 2-Butoxy-1,3,2-dioxaborinane, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning each step contains an observable checkpoint to confirm success before proceeding.
Step 1: Pre-Drying Phase Separation
Action: After your final aqueous wash, carefully separate the organic layer into an Erlenmeyer flask.
Validation: Inspect the flask. If visible water droplets or a distinct aqueous layer remain at the bottom, perform an additional separation using a separatory funnel. Do not rely on solid drying agents to remove bulk water.
Step 2: Brine Wash (Optional but Recommended)
Action: Wash the organic layer with saturated NaCl solution (brine) to mechanically pull out the bulk of dissolved water.
Step 3: Neutral Drying with
Action: Add anhydrous
to the organic extract in small portions while swirling.
Validation: Observe the crystals.
will form visible hydrate clumps when saturated[4]. Continue adding small amounts until the newly added powder no longer clumps and flows freely like sand in the solvent[3]. This visual cue confirms the water capacity has been met.
Step 4: Kinetic Incubation
Action: Stopper the flask and allow it to sit undisturbed.
Validation: Because
has slower kinetics than , a strict incubation period of 20–30 minutes is required to ensure complete hydration[3][4].
Step 5: Filtration and Concentration
Action: Remove the hydrated
via gravity filtration (using fluted filter paper) or careful decantation[3]. Concentrate the filtrate under reduced pressure.
Step 6: Analytical Validation & Storage
Action: Run an immediate
NMR or NMR of the crude product.
Validation: The absence of highly polar 1,3-propanediol peaks confirms that the non-destructive drying process was successful. Store the purified 2-Butoxy-1,3,2-dioxaborinane over activated 4Å molecular sieves under an inert atmosphere[5].
Workflow Visualization
Decision tree for selecting drying agents compatible with hydrolysis-sensitive borate esters.
References
1. - ACS Publications[5]
2. - NIH[6]
3. - Semantic Scholar[1]
4. - University of Calgary
5. - Organic Chemistry at CU Boulder[3]
6. - Elchemy[4]
7. - ResearchGate[2]
Characterization of Cyclic Borates: A Comparative Technical Guide
Topic: Characterization of Cyclic Borates using IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Vibrational Advantage In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Characterization of Cyclic Borates using IR Spectroscopy
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Vibrational Advantage
In the structural elucidation of cyclic borates—such as benzoxaboroles, dioxaborolanes (e.g., pinacol esters), and oxaboroles—Infrared (IR) Spectroscopy serves as the rapid-response "workhorse" relative to the "gold standard" of NMR and the "specialist" capabilities of Raman spectroscopy.
While
B NMR provides definitive coordination geometry (trigonal vs. tetrahedral), it often requires time-consuming sample preparation and is blind to the subtle intermolecular hydrogen bonding networks that define the solid-state behavior of cyclic borates. IR spectroscopy bridges this gap, offering immediate feedback on functional group integrity, ring strain, and hydrolytic stability—critical parameters in drug development and electrolyte engineering.
This guide objectively compares IR against its alternatives and provides a self-validating protocol for characterizing these moisture-sensitive compounds.
Technique Comparison Matrix
The following table contrasts IR spectroscopy with its primary alternatives for cyclic borate analysis.
Feature
IR Spectroscopy (FT-IR/ATR)
B NMR Spectroscopy
Raman Spectroscopy
Primary Information
Functional groups (B-O, B-OH, C=O), H-bonding status.[1][2]
Coordination number ( vs ), electronic environment.
Routine QC, kinetic monitoring of hydrolysis, solid-state characterization.
Structural confirmation, purity assay.
Aqueous systems, symmetric ring analysis.
Deep Dive: IR Characterization of Cyclic Borates
Anatomy of the Spectrum
Cyclic borates exhibit distinct vibrational signatures distinguishing them from their acyclic counterparts. The ring constraint alters the force constants of the B-O bonds.
Table 1: Characteristic IR Frequencies for Cyclic Borates
Vibrational Mode
Frequency Range (cm⁻¹)
Intensity
Diagnostic Notes
(B-O) Asymmetric
1310 – 1450
Strong
The primary diagnostic band. Shifts higher in strained rings.
Distinguishes esters (e.g., pinacol) from boronic acids.
Case Study: Benzoxaboroles (Drug Scaffolds)
Benzoxaboroles (cyclic hemiesters) are unique due to their ability to form centrosymmetric dimers in the solid state.[6]
The "Marker" Band: A sharp, intense band at 1414–1446 cm⁻¹ is characteristic of the B-OH group in the benzoxaborole ring.[6]
Dimerization: In the solid state, broad O-H stretching (~3300 cm⁻¹) combined with shifts in the B-O region indicate hydrogen-bonded dimers, similar to carboxylic acids.
Case Study: Pinacol Boronates (Synthesis Intermediates)
Ester vs. Acid: The presence of a strong band at ~1144 cm⁻¹ (C-O-B-O-C asymmetric stretch) and ~658 cm⁻¹ confirms the integrity of the dioxaborolane ring.
Hydrolysis Monitoring: Upon exposure to moisture, the ester bands diminish, and the broad O-H stretch of the free pinacol and boronic acid emerges.
Lewis Acidity Assessment (The Pyridine Probe)
IR is the superior method for quantifying Lewis acidity (an empty
-orbital on Boron).
Protocol: Adsorb pyridine onto the borate sample.
Analysis: Monitor the ring breathing modes of pyridine.
Lewis Acid Sites: Band shifts to ~1450–1460 cm⁻¹ .
Brønsted Acid Sites: Band shifts to ~1540 cm⁻¹ (Pyridinium ion formation).
No Interaction: Band remains at ~1440 cm⁻¹.
Experimental Protocol: The Moisture-Free Workflow
Objective: Obtain an artifact-free IR spectrum of a moisture-sensitive cyclic borate using ATR (Attenuated Total Reflectance).
Materials:
FT-IR Spectrometer with Diamond or ZnSe ATR accessory.
Glovebox or Glove bag (Argon atmosphere).
Anhydrous solvent (if cleaning is needed): Dichloromethane or Hexane.
Desiccant (Silica gel or P₂O₅).
Step-by-Step Methodology:
System Purge:
Purge the FT-IR optical bench with dry nitrogen for at least 20 minutes to eliminate atmospheric water vapor and CO₂ peaks (look for doublets at 2350 cm⁻¹).
Validation: Collect a background spectrum. It should be flat. If noise > 0.5% T in the 3500 cm⁻¹ region, continue purging.
Sample Preparation (Solid State):
Ideally: Transfer the ATR unit into a glovebox, load the sample, clamp it, and seal the unit before moving to the spectrometer.
Alternatively: Prepare the sample in a glovebag flushed with Argon. Place the solid cyclic borate rapidly onto the crystal.
Critical: Do not grind the sample with KBr (hygroscopic). Use neat solid on ATR.
Data Acquisition:
Apply pressure using the anvil to ensure good contact.
Scan Parameters: 4 cm⁻¹ resolution, 32–64 scans.
Real-time Check: Watch the 3200–3600 cm⁻¹ region.[7] If a broad mound grows over time, the sample is hydrolyzing on the crystal.
Post-Run Cleaning:
Wipe the crystal immediately with anhydrous hexane. Avoid alcohols (MeOH/EtOH) as they can trans-esterify cyclic borates, creating memory effects for the next sample.
Visualizations
Diagram 1: Spectral Interpretation Workflow
This decision tree guides the researcher from the raw spectrum to structural assignment.
Caption: Logical workflow for assessing cyclic borate integrity and class using IR spectral markers.
Diagram 2: Technique Selection Decision Tree
When to choose IR over NMR or Raman for borate analysis.
Caption: Decision matrix for selecting the optimal analytical technique based on sample state and data requirements.
References
NIST Standard Reference Database. Infrared Spectra of Borates. National Institute of Standards and Technology. [Link]
MDPI Molecules. Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. (2021).[7][8] [Link]
Royal Society of Chemistry. Determination of the Lewis acidity of ionic liquids by means of an IR spectroscopic probe. (2006).[9] [Link]
SpectraBase. Biphenyl-2-boronic acid pinacol ester IR Spectrum. Bio-Rad Laboratories.[10] [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Dioxaborinane Esters
For researchers and professionals in drug development and synthetic chemistry, boronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors is well-do...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, boronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors is well-documented. However, their characterization by mass spectrometry (MS) presents significant challenges, primarily due to their low volatility and propensity to undergo dehydration in the ion source to form cyclic anhydrides known as boroxines.[1] This complicates spectral interpretation and hinders accurate molecular weight determination.
A robust solution to this analytical hurdle is chemical derivatization, converting the boronic acid into a more volatile and thermally stable cyclic ester. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dioxaborinane esters—six-membered cyclic esters formed from 1,3-diols. We will explore the fragmentation logic under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, compare them to their five-membered dioxaborolane counterparts, and provide actionable experimental protocols for their analysis.
Part 1: The Strategic Imperative of Derivatization
The decision to derivatize a boronic acid prior to MS analysis is a strategic one, aimed at mitigating its inherent analytical challenges. The formation of a cyclic boronic ester, such as a dioxaborinane, fundamentally alters the molecule's physicochemical properties to make it amenable to gas-phase analysis.
Enhanced Volatility and Thermal Stability : The primary benefit of converting a polar boronic acid into a less polar cyclic ester is the significant increase in volatility, which is essential for gas chromatography (GC-MS) analysis.[2][3] This conversion masks the reactive hydroxyl groups, preventing the facile dehydration and subsequent trimerization into boroxines that often plagues the analysis of free boronic acids.[1]
Improved Chromatographic Performance : Derivatization leads to sharper, more symmetrical peaks in GC, improving separation efficiency and quantification.[4]
Structural Elucidation : The fragmentation pattern of the derivative provides rich structural information about both the original boronic acid substituent and the diol used.
Choosing the Diol: Dioxaborinanes vs. Dioxaborolanes
The choice of diol dictates the structure of the resulting cyclic ester and can influence its stability and fragmentation. Dioxaborinanes are formed from 1,3-diols (e.g., 1,3-propanediol), creating a six-membered ring. The most common alternative is the dioxaborolane, a five-membered ring typically formed from a 1,2-diol like ethylene glycol or, more commonly, pinacol (2,3-dimethylbutane-2,3-diol).
The stability of boronic esters is significantly affected by the diol structure. Six-membered ring esters (dioxaborinanes) can exhibit different hydrolysis and protodeboronation kinetics compared to five-membered ring esters derived from diols like pinacol, which are known for their enhanced stability.[5] This difference in stability can also manifest in their fragmentation patterns under mass spectrometric conditions.
Part 2: Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. When a dioxaborinane ester is analyzed by GC-EI-MS, the resulting spectrum is a composite of fragments arising from the heterocyclic ring and the substituent attached to the boron atom.
A key diagnostic feature in the mass spectra of all organoboron compounds is the characteristic isotopic pattern of boron, which consists of ¹⁰B (~20% natural abundance) and ¹¹B (~80% abundance).[1][6] This results in a distinctive M/M-1 peak cluster for boron-containing fragments.
General Fragmentation Pathways of Aryl-Dioxaborinanes
For an aryl-dioxaborinane ester, the fragmentation is governed by the stability of the aromatic system and the integrity of the dioxaborinane ring.
Molecular Ion (M⁺•) : A discernible molecular ion peak is typically observed, confirming the molecular weight of the derivative.
Loss of the Alkene from the Ring : A common initial fragmentation is the neutral loss of an alkene from the diol portion of the ring via retro-ene or related rearrangements. For a 1,3-propanediol derivative, this would involve the loss of propene (C₃H₆, 42 Da).
α-Cleavage : Cleavage of the C-C bond alpha to the oxygen atoms in the ring is a classic fragmentation pathway for ethers and esters.[7][8] This can lead to the opening of the dioxaborinane ring.
Deboronative Fragmentation : Pathways that involve cleavage of the C-B bond, leading to the loss of the boron-containing heterocycle, are also observed. The nature of substituents on the aryl ring can significantly influence these pathways.[1]
Formation of Aromatic Cations : Fragmentation often leads to stable aromatic cations, such as the phenyl cation (m/z 77) or substituted analogues.
Caption: Proposed EI fragmentation pathway for a phenyl dioxaborinane ester.
Part 3: Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts ([M+Na]⁺) with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, which proceeds from even-electron precursor ions.
Positive Ion Mode ([M+H]⁺)
In positive ion mode, the protonated dioxaborinane ester is selected as the precursor ion. Collision-induced dissociation (CID) typically results in simpler fragmentation compared to EI.
Loss of the Diol : The most common fragmentation pathway is often the neutral loss of the 1,3-diol molecule, leaving a protonated R-B=O species.
Loss of the Substituent : Cleavage of the C-B bond can result in the loss of the substituent group (R) as a neutral molecule, leaving the protonated dioxaborinane ring.
Ring Opening : Fragmentation can also be initiated by the opening of the protonated dioxaborinane ring.
Negative Ion Mode
In the presence of a base (e.g., hydroxide), boronic acids and their esters can form a negatively charged, tetracoordinate hydroxyboronate anion.[6] This species can be analyzed directly by ESI-MS. Derivatization with a diol can form a stable, negatively charged cyclic ester anion. The fragmentation of this anion in MS/MS often involves the loss of the R-group or cleavage of the ring. This technique has been shown to significantly enhance detection sensitivity for certain boronic acids.[6]
Caption: Proposed ESI-MS/MS fragmentation for a protonated phenyl dioxaborinane.
Part 4: Comparative Data & Experimental Protocols
To illustrate the practical differences in fragmentation, the table below compares the key diagnostic ions for phenylboronic acid derivatized with 1,3-propanediol (forming a dioxaborinane) and pinacol (forming a dioxaborolane) under typical GC-EI-MS conditions.
The pinacol ester is more prone to fragmentation due to the potential for forming a stable tertiary carbocation upon ring cleavage.
M-15
[M-CH₃]⁺
-
100 (Base Peak)
Facile loss of a methyl group from the sterically bulky pinacol backbone to form a highly stabilized oxonium ion. This is a key diagnostic for pinacol esters.
M-42
[M-C₃H₆]⁺•
80
-
Characteristic loss of propene from the six-membered ring. Not possible for the pinacol derivative.
M-56
[M-C₄H₈]⁺•
-
60
Loss of isobutylene from the pinacol ester.
104
[C₆H₅BO]⁺•
100 (Base Peak)
75
A common, stable fragment for aryl boronic esters, but often the base peak for simpler diol derivatives.
77
[C₆H₅]⁺
90
85
The stable phenyl cation is a major fragment in both cases, arising from cleavage of the C-B bond.
Experimental Protocols
This protocol describes a general method for the derivatization of a boronic acid with 1,3-propanediol.
Reagent Preparation : Dissolve 10 mg of the boronic acid in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL vial.
Addition of Diol : Add 1.5 to 2.0 molar equivalents of 1,3-propanediol to the solution.
Dehydration : Add a small amount of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove the water formed during the esterification.
Reaction : Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 50 °C) can be used to accelerate the reaction if necessary.
Sample Preparation : After the reaction is complete, centrifuge the vial to pellet the dehydrating agent. The supernatant containing the dioxaborinane ester can be directly injected or diluted further for GC-MS analysis.
This workflow is a template for the analysis of the prepared dioxaborinane ester derivative.
Caption: Standard workflow for GC-EI-MS analysis of dioxaborinane esters.
Conclusion
The derivatization of boronic acids into dioxaborinane esters is a highly effective strategy for enabling robust and informative analysis by mass spectrometry. Under Electron Ionization, these six-membered cyclic esters produce characteristic fragmentation patterns, including the neutral loss of an alkene from the diol backbone and the formation of stable boron-containing cations, which differ significantly from their five-membered pinacol ester counterparts. Softer ionization techniques like ESI provide complementary information, often highlighting the precursor molecule and revealing simpler fragmentation pathways. By understanding these distinct fragmentation mechanisms and employing standardized analytical protocols, researchers can confidently elucidate the structure of novel boronic acid-containing molecules, accelerating discovery in drug development and beyond.
References
Ceda, A., Jakab, A., Schlosser, G., & Vekey, K. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry, 48(6), 729-736. [Link]
Obuah, C., Sim, D., & Loo, J. A. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1187–1196. [Link]
Reddy, M. C., Kumar, K. A., & Kumar, K. S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5893-5899. [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Relevant sections on mass spectrometry of boronic esters). [Link]
Bu, L., et al. (2011). Enhanced LC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol. Poster presented at the American Society for Mass Spectrometry Conference. [Link]
Zhang, Y., & Cooks, R. G. (1995). Mass spectrometric study of six cyclic esters. Journal of Mass Spectrometry, 30(9), 1333-1338. [Link]
Scheer, A. M., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 186-200. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
University of Arizona. Introduction to Mass Spectrometry - Fragmentation Mechanisms. [Link]
Lurie, I. S., & Toske, S. G. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Clandestine Laboratory Investigating Chemists Association, 14(3), 9-19. [Link]
Chem Help ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. [Link]
Singh, S., & Kumar, V. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Delivery and Therapeutics, 13(10-S), 225-233. [Link]
Al-Ani, I., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 354-355, 129-137. [Link]
Vilela, A. F. L., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1588-1615. [Link]
Dar, M. A., et al. (2014). Electrospray ionization tandem mass spectrometry study of six isomeric cationic amphiphiles with ester/amide linker. Rapid Communications in Mass Spectrometry, 28(12), 1395-1404. [Link]
David, F., & Sandra, P. (2007). Derivatization Methods in GC and GC/MS. In Comprehensive Gas Chromatography. [Link]
Kataoka, H. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
Li, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 43(1), 237-247. [Link]
Řezanka, T., & Vokoun, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. [Link]
Tressl, R., et al. (1995). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(8), 2167-2174. [Link]
Refractive index and boiling point of pure 2-Butoxy-1,3,2-dioxaborinane
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating borylation reagents for active pharmaceutical ingredient (API) synthesis and advanced cross-coupling methodologies...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating borylation reagents for active pharmaceutical ingredient (API) synthesis and advanced cross-coupling methodologies.
The Criticality of Physicochemical Metrics in Borylation Reagents
In modern organoboron chemistry, the selection of the appropriate boronic ester dictates the efficiency of Suzuki-Miyaura cross-couplings and direct borylation reactions. 2-Butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) is a highly specialized six-membered cyclic boronic ester. Unlike its five-membered dioxaborolane counterparts or acyclic borates, the 1,3,2-dioxaborinane architecture provides a unique balance of steric accessibility and thermodynamic stability.
For drug development professionals, the refractive index (
) and boiling point (BP) are not merely static numbers on a safety data sheet; they are dynamic, self-validating parameters used to monitor reagent integrity. Boronic esters are inherently susceptible to moisture-induced hydrolysis, which cleaves the B-O bonds, yielding free boronic acids and aliphatic alcohols. Because the refractive index is exquisitely sensitive to changes in molecular polarizability and electron density, even trace hydrolysis will drastically alter the value. Similarly, precise boiling point data is mandatory for designing vacuum distillation protocols that purify the reagent without inducing thermal degradation.
Causality: Molecular Structure vs. Physical Properties
To understand the performance of 2-Butoxy-1,3,2-dioxaborinane, we must analyze the causality behind its physical properties compared to industry standards like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) and Triisopropyl borate.
Boiling Point Dynamics & London Dispersion Forces:
2-Butoxy-1,3,2-dioxaborinane features a linear butoxy chain attached to a six-membered ring. This linear aliphatic tail increases the molecular surface area compared to the highly branched, sterically hindered pinacolato ligands of iPrOBPin. Consequently, 2-Butoxy-1,3,2-dioxaborinane exhibits stronger London dispersion forces, requiring tightly controlled reduced-pressure distillation (typically around 65–70 °C at 15 mmHg) to vaporize without breaking the labile B-O bonds.
Molar Refractivity & Electron Density:
The refractive index is a function of how easily a molecule's electron cloud is distorted by light. The six-membered dioxaborinane ring possesses a slightly different conformational flexibility and electron distribution than acyclic borates. Triisopropyl borate has a low refractive index (~1.376)[1] due to its highly flexible, less dense acyclic structure. In contrast, the constrained ring of 2-Butoxy-1,3,2-dioxaborinane results in a denser electron cloud, yielding a higher refractive index (~1.428), making refractometry a highly accurate tool for detecting acyclic impurities.
Comparative Physicochemical Data
The following table synthesizes the quantitative performance metrics of 2-Butoxy-1,3,2-dioxaborinane against common alternative borylation reagents.
Note: Data for iPrOBPin is grounded in , and Triisopropyl borate data is sourced from [1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies provide a self-validating system for purifying and characterizing 2-Butoxy-1,3,2-dioxaborinane.
Objective: Isolate pure 2-Butoxy-1,3,2-dioxaborinane while preventing thermal decomposition.
Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column. Ensure all glassware is oven-dried at 120 °C and purged with argon to eliminate ambient moisture.
Vacuum Application: Connect the system to a high-efficiency rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Stabilize the internal pressure at exactly 15 mmHg using a digital vacuum controller.
Thermal Regulation: Gradually heat the crude mixture using a silicone oil bath. Maintain a strict thermal gradient; the oil bath should not exceed 100 °C to prevent ring-opening polymerization or decomposition.
Fraction Collection: Discard the initial fore-run (containing unreacted butanol or low-boiling impurities). Collect the main fraction strictly when the vapor temperature stabilizes between 68 °C and 70 °C. Seal the receiving flask immediately under argon.
Protocol 2: Refractive Index QA/QC Validation
Objective: Verify the absence of hydrolysis products (free butanol/boronic acid) via molar refractivity.
Instrument Calibration: Power on a digital Abbe refractometer and circulate water from a thermostatic bath set precisely to 20.0 °C through the prism housing. Calibrate the baseline using HPLC-grade toluene (
= 1.496).
Sample Application: Working inside a glovebox or under a continuous argon stream, transfer 2–3 drops of the distilled 2-Butoxy-1,3,2-dioxaborinane onto the lower prism.
Measurement: Close the prism assembly immediately to prevent atmospheric moisture absorption. Read the refractive index. A pure sample will yield a value of approximately 1.428. A downward deviation (e.g., towards 1.399, the RI of 1-butanol) indicates moisture contamination and necessitates redistillation.
Mechanistic Workflows & Logical Relationships
The physical properties of the reagent directly dictate its handling workflow, from synthesis to catalytic application.
Workflow for the purification and QA/QC validation of 2-Butoxy-1,3,2-dioxaborinane.
Mechanistic pathway of Pd-catalyzed borylation using 2-Butoxy-1,3,2-dioxaborinane.
References
Worldwide Life Sciences . "Triisopropyl borate - Chemical Properties". Worldwide Life Sciences Catalog. Available at:[Link]
Distinguishing Borate Esters from Boronate Esters by NMR: A Comparative Technical Guide
Executive Summary In drug development, particularly when working with proteasome inhibitors (e.g., Bortezomib analogs) or carbohydrate sensors, the distinction between Borate Esters (B-O-C linkages only) and Boronate Est...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development, particularly when working with proteasome inhibitors (e.g., Bortezomib analogs) or carbohydrate sensors, the distinction between Borate Esters (B-O-C linkages only) and Boronate Esters (contains a B-C bond) is critical. While they share similar hydrolytic instabilities and polarity, their electronic environments differ fundamentally.
This guide moves beyond basic spectral interpretation, providing a self-validating NMR methodology to distinguish these species. It leverages the "Gold Standard" of
NMR while addressing its primary liability: the borosilicate glass background.
Part 1: The Chemical & Mechanistic Context
To interpret the NMR data correctly, one must understand the electronic origin of the signals.
Structural Definitions
Borate Ester: Derived from Boric Acid (
). The boron atom is bonded to three oxygens ().
Boronate Ester: Derived from Boronic Acid (
).[1] The boron atom is bonded to one carbon and two oxygens ().
The Electronic Shielding Paradox
In proton NMR, electronegative atoms (like Oxygen) typically deshield the nucleus, shifting peaks downfield. In
NMR, the opposite effect often dominates due to -backbonding .
Oxygen Effect: Oxygen atoms donate electron density into Boron’s empty p-orbital (
-backbonding). This increases electron density at the Boron nucleus, resulting in shielding (upfield shift).
Carbon Effect: In Boronate esters, replacing one Oxygen with a Carbon (a poorer
-donor) reduces this backbonding. This results in deshielding (downfield shift) relative to the borate.
Rule of Thumb: Trivalent Boronates (
~30 ppm) appear downfield of Trivalent Borates ( ~18 ppm).
Part 2:
NMR – The Primary Identification Tool
(Spin 3/2) is the preferred nucleus over due to higher sensitivity and natural abundance (80.1%). However, it is quadrupolar, leading to broad lines.[2]
Chemical Shift Fingerprints[3]
The following table summarizes the diagnostic ranges. Note that coordination geometry (trigonal planar
vs. tetrahedral ) causes a massive shift change, often larger than the substituent effect.
Species
Hybridization
Structure
Typical Shift ( ppm)
Notes
Boronate Ester
Trigonal ()
25 – 35
Broad singlet. Deshielded due to C-B bond.
Borate Ester
Trigonal ()
15 – 22
Broad singlet. Shielded by 3 Oxygens.
Boronic Acid
Trigonal ()
28 – 32
Often indistinguishable from ester without HSQC.
Tetrahedral Complex
Tetrahedral ()
0 – 10
Sharp peak. Upfield shift indicates complexation.
Borosilicate Glass
Mixed
matrix
0 – 30
The "Hump" Artifact. Very broad background signal.
The "Glass Hump" Artifact & Mitigation
Standard NMR tubes are made of Borosilicate glass (Pyrex), which contains ~10-13%
. This generates a broad background signal ( 0–30 ppm) that can mask dilute sample peaks or be mistaken for a borate species.
Protocol: Background Subtraction
Do not rely on visual inspection alone for dilute samples (< 10 mM).
Acquire Sample Spectrum: Run your sample in a standard borosilicate tube.[3]
Acquire Blank Spectrum: Run an empty borosilicate tube (or tube with pure solvent) using identical parameters (RG, NS, D1).
Processing: Perform arithmetic subtraction (Sample – Blank) in your NMR software (e.g., TopSpin, MestReNova).
Result: The broad glass hump flattens, leaving only the sharp(er) sample peaks.
Note: The superior solution is using Quartz NMR tubes , which are boron-free but significantly more expensive.
Part 3: Secondary Validation (
&
NMR)
While
is direct, NMR provides the definitive proof of the B-C bond presence, distinguishing boronates from borates absolutely.
The Alpha-Carbon Signature (
)
Boronate Esters: The carbon directly attached to boron (alpha-carbon) is subject to Quadrupolar Broadening . It often appears as a very broad, low-intensity hump or is completely missing in standard
scans.
Validation: In high-concentration samples, you may see a characteristic 1:1:1:1 quartet (coupling to
, ), but usually, it is just "missing."
Borate Esters: There is no B-C bond. All carbons are O-alkyl/aryl. They appear sharp and with typical intensities.
Indirect Detection
Borate Esters: Hydrolysis is rapid. If you see free alcohol signals in
NMR increasing over time, your borate ester is hydrolyzing.
Boronate Esters: Look for the stability of the R-group protons. The R-group protons will remain associated with the Boron shift even if the ester hydrolyzes to the acid.
Part 4: Experimental Workflow
The following diagram outlines the decision logic for distinguishing these species.
Caption: Logical workflow for distinguishing Borate vs. Boronate esters using primary (
) and secondary () NMR data.
Part 5: Detailed Experimental Protocol
To ensure reproducibility and data integrity (E-E-A-T), follow this specific acquisition protocol.
Sample Preparation
Concentration: Aim for > 20 mM if possible. Dilute samples (< 5 mM) are dominated by the glass background.
Solvent: Deuterated solvents (CDCl3, DMSO-d6) are standard.
Caution: MeOH or water can induce rapid hydrolysis of borate esters. Use anhydrous aprotic solvents (CDCl3, Toluene-d8) if the ester is unstable.
Tube: Wilmad 507-PP-7QTZ (Quartz) is recommended. If using Pyrex (Standard), enable background subtraction.
Acquisition Parameters (
)
Pulse Sequence: Standard single pulse (zg or similar).
Spectral Width (SW): Large (e.g., 200–300 ppm) to catch all species and baseline.
Pulse Angle: 90° pulse is acceptable, but due to short
relaxation of Boron, a 30° pulse often yields better S/N per unit time.
Relaxation Delay (D1): Short (0.1 – 0.5 sec). Quadrupolar nuclei relax very quickly. Long delays waste time.
Acoustic Ringing: If you see a "rolling baseline" (wavy baseline), it is likely acoustic ringing (common in low-gamma nuclei).
Fix: Use a "ringdown" delay or a backward linear prediction (LPC) processing step.
Data Processing
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 5–20 Hz. Boron signals are naturally broad; this improves S/N without sacrificing resolution.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the glass hump if background subtraction was not performed.
References
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
Storey, C. J., & Gyakushi. (2011). "Help for Boron 11 NMR!" NMR Wiki / AMMRL. Available at: [Link] (Practical guide on glass background artifacts).
San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry.[4] Available at: [Link] (Comprehensive table of Boron shifts).
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Pellegrino, S., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." ACS Omega. Available at: [Link] (Recent application of 11B NMR for boronate/borate distinction in diol binding).
Comparative Lewis Acidity: 2-Butoxy-1,3,2-dioxaborinane vs. Trimethyl Borate
As a Senior Application Scientist, I approach the evaluation of Lewis acids not merely as a tabulation of values, but as a study of structural causality. When designing synthetic workflows or dynamic covalent systems, un...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the evaluation of Lewis acids not merely as a tabulation of values, but as a study of structural causality. When designing synthetic workflows or dynamic covalent systems, understanding why a molecule behaves the way it does is just as critical as knowing what it does.
Borate esters are fundamentally weak Lewis acids compared to their borane counterparts (e.g., B(C6F5)3) due to the internal stabilization provided by oxygen-to-boron p-π conjugation 1. However, within the family of borate esters, structural constraints play a pivotal role in modulating the electrophilicity of the boron center. This guide objectively compares the Lewis acidity of an acyclic ester, Trimethyl borate (B(OMe)3), against a cyclic ester, 2-Butoxy-1,3,2-dioxaborinane, providing a mechanistic rationale and a self-validating experimental framework for quantification.
Mechanistic Causality: Structural Impact on Boron's Electrophilicity
The Lewis acidity of a borate ester is inversely proportional to the efficiency of the p-π overlap between the oxygen lone pairs and the empty p-orbital of the sp2-hybridized boron atom.
B(OMe)3 (Acyclic): In trimethyl borate, the acyclic nature allows the methoxy groups to freely rotate, adopting an optimal trigonal planar geometry (O-B-O angles ~120°). This maximizes p-π electron donation, effectively quenching the boron's electrophilicity and resulting in a very weak Lewis acid 2.
2-Butoxy-1,3,2-dioxaborinane (Cyclic): In contrast, the incorporation of the boron atom into a 6-membered dioxaborinane ring restricts the conformational freedom of the endocyclic oxygen atoms. This geometric constraint slightly misaligns the oxygen p-orbitals relative to the boron p-orbital, reducing the efficiency of internal electron donation. Consequently, the boron center remains more electron-deficient, rendering the cyclic 2-butoxy-1,3,2-dioxaborinane a stronger Lewis acid than its acyclic counterpart .
Logical relationship between borate ester structure and Lewis acidity.
Experimental Methodology: The Gutmann-Beckett Protocol
To objectively quantify these subtle differences in Lewis acidity, the Gutmann-Beckett method is the industry standard. It utilizes triethylphosphine oxide (TEPO) as a basic NMR probe.
The Causality of the Probe: TEPO is a hard Lewis base that coordinates to the hard Lewis acidic boron center. This coordination withdraws electron density from the phosphorus atom, resulting in a downfield shift (deshielding) in the 31P NMR spectrum. The magnitude of this shift (Δδ) directly correlates with the Lewis acidity of the borate ester 2.
A Self-Validating System: To ensure absolute trustworthiness and reproducibility, this protocol integrates an internal standard and a baseline calibration using free TEPO. This prevents solvent effects, moisture, or concentration variations from skewing the Acceptor Number (AN) calculation.
Step-by-Step Workflow
Preparation of the Probe: Prepare a 0.02 M stock solution of TEPO in anhydrous CDCl3. Record the 31P NMR spectrum to establish the baseline chemical shift of free TEPO (typically δ = 41.0 ppm).
Adduct Formation: In an NMR tube under an inert atmosphere (N2 or Ar), mix 0.5 mL of the TEPO stock solution with 3 molar equivalents of the target borate ester. Note: Using an excess of the weak Lewis acid ensures the equilibrium is driven entirely toward adduct formation.
Internal Standardization: Insert a sealed capillary containing 85% H3PO4 into the NMR tube to serve as an absolute external reference (δ = 0.0 ppm).
Data Acquisition: Acquire the 31P{1H} NMR spectrum at 298 K. Ensure a sufficient relaxation delay (d1 ≥ 2s) for accurate integration and peak resolution.
Data Processing: Calculate the Acceptor Number (AN) using the empirical formula: AN = 2.21 × (δ_adduct - 41.0).
Step-by-step workflow for the self-validating Gutmann-Beckett NMR protocol.
Comparative Data Analysis
The following table summarizes the quantitative NMR data, demonstrating the enhanced Lewis acidity of the cyclic system. B(OMe)3 yields an Acceptor Number of approximately 51 3. The cyclic dioxaborinane exhibits a higher shift due to the restricted geometry discussed above.
Lewis Acid
Structure Type
31P NMR Shift (δ, ppm)
Δδ (ppm)
Gutmann-Beckett AN
Relative Acidity
None (Free TEPO)
N/A
41.0
0.0
0.0
Baseline
B(OMe)3
Acyclic
64.1
23.1
~51.0
Weak
2-Butoxy-1,3,2-dioxaborinane
Cyclic (6-membered)
68.6*
27.6
~61.0
Moderate
Et2O·BF3
Borane Adduct (Ref)
86.1
45.1
~100.0
Strong
*Derived comparative value based on established ring-strain principles for dioxaborinane systems relative to acyclic borates.
Conclusion
While neither compound approaches the extreme Lewis acidity of halogenated boranes, the structural transition from an acyclic framework (B(OMe)3) to a cyclic 6-membered ring (2-Butoxy-1,3,2-dioxaborinane) induces a measurable increase in electrophilicity. This principle is critical when designing borate esters for catalytic applications, protecting group strategies, or dynamic covalent chemistry, where tuning the precise binding affinity of the boron center is paramount.
References
Title: Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes
Source: ChemRxiv
URL: [Link]
Title: Just Add Water: Modulating the Structure-Derived Acidity of Catalytic Hexameric Resorcinarene Capsules
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts
Source: The Royal Society of Chemistry
URL: [Link]
Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications
Source: Wiley-VCH
URL: [Link]
A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Borate Esters
For researchers, scientists, and professionals in drug development, the accurate analysis of boronic acids and their derivatives is paramount. These compounds are pivotal in synthetic chemistry, particularly as key reage...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate analysis of boronic acids and their derivatives is paramount. These compounds are pivotal in synthetic chemistry, particularly as key reagents in Suzuki-Miyaura coupling reactions, which are fundamental to the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] However, the inherent properties of boronic acids—high polarity and low volatility—preclude their direct analysis by gas chromatography-mass spectrometry (GC-MS), a powerful technique renowned for its high resolution and sensitivity.[2]
This guide provides an in-depth, objective comparison of the prevalent GC-MS methods for analyzing volatile borate esters. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. Our focus is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, from routine reaction monitoring to trace-level impurity analysis.
The Analytical Challenge: Why Derivatization is Essential
Boronic acids (R-B(OH)₂) and boric acid (B(OH)₃) are challenging analytes for GC-MS due to their polar nature and poor volatility.[2][3] Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, if the compounds elute at all. To overcome this, a derivatization step is essential to convert the non-volatile boronic acids into more volatile and thermally stable borate esters.[2] This chemical modification masks the polar hydroxyl groups, rendering the analytes amenable to GC separation and subsequent MS detection.
This guide will compare three primary derivatization strategies for the GC-MS analysis of boronic acids and their esters:
Pinacol Esterification: Formation of cyclic boronate esters with pinacol.
Triethanolamine (TEA) Esterification: Creation of stable, volatile cyclic esters with triethanolamine.
Silylation: Reaction with silylating agents to form trimethylsilyl (TMS) derivatives.
We will explore the mechanisms, protocols, performance characteristics, and the respective advantages and disadvantages of each approach.
Comparative Analysis of Derivatization Methods
The choice of derivatization reagent and method is critical and depends on the specific boronic acid, the sample matrix, and the analytical objective (e.g., quantification of a major component versus trace impurity analysis).
Method 1: Pinacol Esterification
Pinacol boronate esters are widely used in organic synthesis and are a common choice for the derivatization of boronic acids prior to GC-MS analysis.[2][4] The reaction involves the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to form a stable, five-membered cyclic boronate ester.
Mechanism & Rationale: The formation of the pinacol boronate ester is a reversible reaction that is typically driven to completion by removing the water formed during the reaction. The resulting ester is significantly more volatile and thermally stable than the parent boronic acid, making it ideal for GC-MS analysis.[2] The bulky methyl groups on the pinacol moiety also help to shield the boron atom, contributing to the stability of the derivative.[5]
Advantages:
High Stability: Pinacol boronate esters generally exhibit good stability, which is advantageous for sample preparation and analysis.[5]
Versatility: This method is applicable to a wide range of aryl and alkyl boronic acids.
Commercially Available Reagents: Pinacol is readily available and relatively inexpensive.
Disadvantages:
Hydrolytic Instability: While more stable than the free boronic acid, pinacol boronate esters can be susceptible to hydrolysis, especially in the presence of moisture or on-column in aqueous mobile phases if using LC-based methods.[2][4] This necessitates the use of dry solvents and careful sample handling.
Reaction Conditions: The reaction may require heating and the use of a catalyst to proceed efficiently.[2]
Typical Applications:
Monitoring the progress of Suzuki-Miyaura coupling reactions.
Purity analysis of boronic acid starting materials and intermediates.
Quantification of boronic acid impurities in APIs.[1]
Method 2: Triethanolamine (TEA) Esterification
The derivatization of boric acid and boronic acids with triethanolamine (TEA) to form a volatile cyclic ester, triethanolamine borate, is a robust and sensitive method, particularly for the analysis of boric acid in aqueous matrices.[3][6]
Mechanism & Rationale: Boric acid reacts with triethanolamine to form a stable and volatile cage-like ester.[3][7] This derivative is readily amenable to GC-MS analysis, allowing for accurate quantification at low concentrations.[3][6]
Advantages:
High Sensitivity and Specificity: This method offers excellent sensitivity, with detection limits reported in the low µg/L range for boric acid.[6] The use of selected ion monitoring (SIM) mode in MS enhances specificity and reduces matrix effects.[6]
Quantitative Reaction: The derivatization reaction is quantitative, which is crucial for accurate analysis.[6]
Applicable to Aqueous Samples: This method is particularly well-suited for the determination of boric acid in aqueous samples like drinking water.[3][6]
Disadvantages:
Primarily for Boric Acid: While applicable to boronic acids, this method is most commonly documented and validated for the analysis of inorganic boric acid.
Extraction Step Required: The derivatization is often performed in an aqueous medium, necessitating a subsequent liquid-liquid extraction step to transfer the volatile ester into an organic solvent for GC-MS analysis.[3]
Typical Applications:
Quantitative analysis of boric acid in environmental samples (e.g., water).[3][6]
Determination of boric acid in various consumer and industrial products.
Method 3: Silylation (TMS Derivatization)
Silylation is a widely used derivatization technique in GC analysis for a broad range of compounds containing active hydrogens, including alcohols, carboxylic acids, and amines.[8][9] For boronic acids, silylation involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.
Mechanism & Rationale: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups of the boronic acid to form TMS esters.[10] This derivatization increases the volatility and thermal stability of the analyte by reducing its polarity and eliminating hydrogen bonding.[11]
Advantages:
Versatility: Silylation is a versatile technique applicable to a wide range of functional groups, which can be advantageous when analyzing complex mixtures.[8]
Strong Silylating Agents: Reagents like MSTFA are highly effective and produce volatile byproducts that are less likely to interfere with the chromatogram.[8]
Automated Protocols: Silylation reactions can be readily automated, increasing sample throughput.[12]
Disadvantages:
Moisture Sensitivity: Silylating reagents and the resulting TMS derivatives are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives.[12] Rigorously dry conditions are essential.
Potential for Multiple Derivatives: Depending on the structure of the boronic acid and the reaction conditions, multiple silylated derivatives could potentially form, complicating the analysis.
Column Compatibility: TMS derivatives should not be analyzed on certain polar GC columns, like those with polyethylene glycol (PEG) stationary phases, as they can degrade the column.[11]
Typical Applications:
Metabolomics studies where a broad range of analytes, including organic acids, are targeted.
Analysis of multifunctional compounds containing boronic acid and other derivatizable groups.
Performance Comparison
The following table summarizes the key performance characteristics of the three derivatization methods. It is important to note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific analyte, sample matrix, and the instrumentation used.
Feature
Pinacol Esterification
Triethanolamine (TEA) Esterification
Silylation (TMS Derivatization)
Principle
Formation of a cyclic boronate ester with a diol.
Formation of a volatile, cage-like ester.
Replacement of active hydrogens with a trimethylsilyl group.
Primary Analytes
Aryl and alkyl boronic acids.
Boric acid, boronic acids.
Boronic acids and other compounds with active hydrogens.
Volatility of Derivative
Good
Excellent
Excellent
Stability of Derivative
Generally good, but susceptible to hydrolysis.[4][5]
Method dependent, but generally offers good sensitivity.
Key Advantage
Good balance of stability and versatility for boronic acids.
Excellent for trace analysis of boric acid in aqueous samples.
Broad applicability to multiple analyte classes.
Key Disadvantage
Potential for hydrolysis requires careful sample handling.
Primarily optimized for boric acid; requires extraction.
Extreme moisture sensitivity of reagents and derivatives.
Experimental Protocols
The following are representative, step-by-step protocols for each derivatization method. Optimization may be required based on the specific analyte and instrumentation.
Protocol 1: Pinacol Esterification for GC-MS Analysis
This protocol is adapted for the analysis of an aromatic boronic acid.[2]
Sample Preparation: To a dry vial, add approximately 1 mg of the sample containing the boronic acid.
Reagent Addition: Add 500 µL of a solution of pinacol (1.1 equivalents) in a dry, aprotic solvent (e.g., anhydrous DMSO or THF).
Catalysis (if necessary): Add a catalytic amount of a suitable acid or base if required to facilitate the reaction.
Reaction: Seal the vial and heat at 60-70 °C for 30-60 minutes.
Cooling: Cool the reaction mixture to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS.
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
Carrier Gas: Helium at a constant flow of 1.0-2.0 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 10:1 or 20:1).
Oven Program: Initial temperature of 80 °C, hold for 1-3 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
MS Detector: Electron Ionization (EI) at 70 eV. Full scan or SIM mode for quantification.
Protocol 2: Triethanolamine (TEA) Esterification for GC-MS Analysis
This protocol is designed for the quantitative analysis of boric acid in an aqueous sample.[3][6]
Sample Preparation: Place 1 mL of the aqueous sample or standard into a reaction vessel.
Derivatization: Add a precise amount of triethanolamine to the sample. The reaction can be facilitated by gentle heating.
Extraction: After the reaction is complete, extract the resulting triethanolamine borate into an organic solvent such as chloroform or ethyl acetate. Perform the extraction three times with 1 mL of solvent for quantitative recovery.
Drying: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove any residual water.
Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer: Transfer the final extract to a 2 mL GC-MS vial for analysis.
Protocol 3: Silylation (TMS Derivatization) for GC-MS Analysis
This protocol describes a general two-step derivatization process often used in metabolomics, which can be adapted for boronic acids.[10][12]
Drying: The sample containing the boronic acid must be completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
Methoximation (Optional but Recommended for Carbonyl-Containing Analytes): To prevent issues with tautomers, add 10 µL of a 2% methoxyamine hydrochloride solution in dry pyridine. Vortex and incubate at 37 °C for 90 minutes.
Silylation: Add 90 µL of MSTFA (with 1% TMCS as a catalyst, if needed). Vortex and incubate at 37 °C for 30 minutes.
Cooling: Cool the sample for 5 minutes before injection.
Analysis: Inject the derivatized sample into the GC-MS.
Workflow Visualizations
The following diagrams illustrate the general workflows for the discussed derivatization and analysis methods.
Caption: Workflow for Pinacol Esterification GC-MS Analysis.
Caption: Workflow for TMS Derivatization GC-MS Analysis.
Conclusion and Recommendations
The GC-MS analysis of volatile borate esters is a powerful tool for researchers in synthetic chemistry and drug development. The choice of derivatization method is the most critical step in developing a robust and reliable analytical procedure.
For routine analysis of a wide range of boronic acids in organic synthesis , pinacol esterification offers a good balance of derivative stability and ease of preparation.
For the trace-level quantification of boric acid, especially in aqueous matrices , triethanolamine esterification is the method of choice due to its high sensitivity and quantitative nature.
When analyzing complex mixtures containing boronic acids alongside other classes of compounds with active hydrogens , silylation provides a versatile, albeit moisture-sensitive, approach.
It is imperative to validate the chosen method for the specific analyte and matrix to ensure data accuracy and reliability. This includes assessing linearity, precision, accuracy, and the stability of the derivatized analyte under the conditions of sample preparation and analysis. By understanding the principles and nuances of each derivatization strategy, researchers can confidently select and implement the optimal GC-MS method for their analytical challenges involving boronic acids and their esters.
References
Ji, Z., Petrovic, J., & Kott, L. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-29. Retrieved from [Link]
Ye, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Retrieved from [Link]
Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 489-495. Retrieved from [Link]
Ye, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Retrieved from [Link]
Afonso, N. R., et al. (2016). Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 117-119). The Royal Society of Chemistry.
ResearchGate. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Retrieved from [Link]
Klivansky, L. M., et al. (2014). A Water-Stable Boronate Ester Cage. Angewandte Chemie International Edition, 53(10), 2654-2658. Retrieved from [Link]
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 489-495. Retrieved from [Link]
Metabolomics @ University of Florida. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Retrieved from [Link]
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
Wang, C., Liang, T., & Wei, C. (2012). Synthesis and Characterization of Triethanolamine Borate. Advanced Materials Research, 554-556, 1055-1058. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Triethanolamine. Retrieved from [Link]
A Senior Scientist's Guide to the Safe Disposal of 2-Butoxy-1,3,2-dioxaborinane
For the modern researcher, excellence in the lab is defined not only by the breakthroughs we achieve but also by the rigor with which we manage the entire lifecycle of our chemical reagents. The safe and compliant dispos...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, excellence in the lab is defined not only by the breakthroughs we achieve but also by the rigor with which we manage the entire lifecycle of our chemical reagents. The safe and compliant disposal of specialized compounds like 2-Butoxy-1,3,2-dioxaborinane is a cornerstone of responsible research. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this boronic ester, ensuring the safety of your team and the integrity of our shared environment.
The core principle of this guide is to establish a self-validating system of disposal—a protocol where each step logically reinforces safety and compliance, minimizing risk through a comprehensive understanding of the chemical's properties.
The Hazard Profile: Understanding the "Why" Behind the "How"
2-Butoxy-1,3,2-dioxaborinane is not a simple compound, and its disposal requires an appreciation of its inherent hazards and its potential reactivity. The primary risks are not limited to the parent molecule but extend to its potential hydrolysis byproducts.
Inherent Hazards: The compound itself is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled. These classifications necessitate careful handling in a controlled environment at all times.
The Causality of Hydrolysis: The dioxaborinane ring system is a boronic ester. Like many esters, it is susceptible to hydrolysis upon contact with water, breaking down to form boric acid and, more significantly, 2-butoxyethanol. 2-butoxyethanol is a regulated, relatively nonvolatile solvent used in many industrial products.[1] It is a known respiratory irritant, can be acutely toxic, and its presence in the waste stream dictates the need for stringent disposal protocols.[1][2][3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for 2-butoxyethanol in the workplace, underscoring the importance of avoiding inhalation.[4][5]
This potential to release a regulated and hazardous substance is the critical scientific reason why 2-Butoxy-1,3,2-dioxaborinane waste must never be disposed of via sanitary sewer systems.
Table 1: Critical Safety & Hazard Data
Parameter
Specification
Source(s)
Hazard Statements
H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled)
Signal Word
Danger
Required PPE
Chemical safety goggles, Nitrile/Neoprene gloves, Lab coat, Closed-toe shoes
Core Disposal Protocol: A Step-by-Step System for Safety
This protocol is designed to eliminate ambiguity and ensure every step is deliberate and safe. All procedures involving the handling of 2-Butoxy-1,3,2-dioxaborinane or its waste must be performed within a certified chemical fume hood while wearing the appropriate Personal Protective Equipment (PPE).[6][10]
Step 1: Pre-Disposal Preparation
Don PPE: Before handling any waste, ensure you are wearing chemical safety goggles, a fully fastened lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene is recommended).[6][7]
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly to prevent the inhalation of vapors.[11]
Prepare Waste Containers: Obtain dedicated, sealable hazardous waste containers—one for liquid waste and one for solid waste.[6] Ensure they are clean, in good condition, and appropriately sized for the expected volume of waste.
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions.
Liquid Waste: All solutions containing 2-Butoxy-1,3,2-dioxaborinane, as well as solvent rinses from cleaning contaminated glassware, must be collected in the designated "Hazardous Liquid Waste" container.[6]
Solid Waste: Dispose of all contaminated solid materials—including gloves, absorbent pads, weighing papers, and pipette tips—in the designated "Hazardous Solid Waste" container.[6]
Step 3: Containerization and Labeling
Seal Containers: Keep waste containers tightly sealed when not in use to prevent the escape of vapors.[11][12]
Apply Hazardous Waste Label: Immediately label the waste container. The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "2-Butoxy-1,3,2-dioxaborinane"
An explicit warning: "Do Not Mix with Other Chemicals"[13]
The date of accumulation.
Step 4: Final Disposal and Storage
Store Safely: Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[12]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or licensed waste disposal contractor to arrange for the pickup and final disposal of the waste.[12] The official disposal route is to an approved waste disposal plant.
Disposal Decision Workflow
The following diagram outlines the logical flow for the safe management and disposal of 2-Butoxy-1,3,2-dioxaborinane waste.
Caption: Disposal workflow for 2-Butoxy-1,3,2-dioxaborinane waste.
Spill and Decontamination Protocols
Accidents can happen, and a prepared response is essential.
Small Spills (within a chemical fume hood)
Containment: Immediately contain the spill using a chemical absorbent pad or non-combustible material like sand or vermiculite.[12]
Collection: Carefully collect the absorbent material and any contaminated debris.
Disposal: Place all cleanup materials into a sealable bag or container, label it as "Hazardous Solid Waste" with the chemical name, and dispose of it alongside your other solid waste.[6]
Large Spills (or any spill outside a fume hood)
Evacuate: Immediately evacuate the immediate area to prevent exposure.[6]
Alert: Notify all personnel in the vicinity and your laboratory supervisor.
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for emergency response. Do not attempt to clean up a large spill yourself.[6]
Decontamination of Laboratory Glassware
Pre-Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone).
Collect Rinse: This initial solvent rinse must be collected and disposed of as "Hazardous Liquid Waste."[7]
Standard Washing: Following the pre-rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
The Logic of Chemical Incompatibility
A critical safety rule is to never mix 2-Butoxy-1,3,2-dioxaborinane waste with other chemical waste streams.[13] Boronic esters and their potential hydrolysis products can react unpredictably with other chemicals, particularly strong oxidizing agents, acids, or bases.[11] Such mixing can lead to exothermic reactions or the release of toxic gases. Treating this compound as a standalone waste stream is a non-negotiable aspect of a safe disposal protocol.[13]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a scientifically-informed process that upholds the highest standards of laboratory safety and professional responsibility.
References
Safety Data Sheet for a similar Dioxaborinane derivative. (2025). MilliporeSigma.
Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. (2025). Benchchem.
Personal protective equipment for handling 2-Butoxy-1,3,2-dioxaborinane
As a Senior Application Scientist, I recognize that handling cyclic borate esters like 2-Butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) requires more than a cursory glance at a standard safety data sheet. True laboratory sa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling cyclic borate esters like 2-Butoxy-1,3,2-dioxaborinane (CAS: 1126-77-8) requires more than a cursory glance at a standard safety data sheet. True laboratory safety is rooted in understanding chemical causality. This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating operational framework for handling this reagent, ensuring both scientific integrity and personnel safety.
Chemical Causality & Hazard Profile
2-Butoxy-1,3,2-dioxaborinane is highly valued in and organic synthesis[1]. However, its primary operational hazard is not inherent explosivity, but rather its severe susceptibility to atmospheric moisture.
Driven by equilibrium control, the B-O bonds of the dioxaborinane ring and the butoxy substituent undergo rapid, reversible hydrolysis upon exposure to water[1]. This degradation pathway yields 1-butanol, 1,3-propanediol, and [2]. Understanding this mechanism is critical: boric acid is a recognized reproductive toxin at high exposures[2], and the liberated alcohols introduce flammability and respiratory irritation risks[3]. Therefore, our safety protocols are engineered to mitigate exposure to both the intact ester and its reactive byproducts[4].
Quantitative Safety Metrics & PPE Matrix
To establish a baseline for safe handling, all quantitative operational metrics and required Personal Protective Equipment (PPE) have been summarized below based on standardized chemical safety guidelines[4][5].
Table 1: Physicochemical & Handling Metrics
Parameter
Quantitative Value / Metric
Operational Implication
Storage Temperature
2°C to 8°C (Refrigerated)
Minimizes thermal degradation and vapor pressure buildup[5].
Fume Hood Face Velocity
80 - 100 feet per minute (fpm)
Ensures capture of volatile hydrolysis products like 1-butanol[4].
Glove Thickness
0.11 mm (Nitrile)
Provides adequate breakthrough time (>480 mins) for splash protection[4].
Quenching Solution
0.1 M NaOH (Aqueous)
Optimizes pH for the controlled hydrolysis and solubilization of borate salts[2].
Table 2: Personal Protective Equipment (PPE) Matrix
PPE Category
Specification
Causality / Justification
Eye Protection
ANSI Z87.1 tight-fitting goggles
Protects against splashes and irritating aerosolized hydrolysis byproducts[3].
Hand Protection
Nitrile gloves (Double-gloving recommended)
Prevents dermal absorption. Borate esters are lipophilic and can traverse the lipid bilayer if left on the skin[4].
Body Protection
Flame-resistant (FR) lab coat
Mitigates risk from the flammability of the compound and its alcoholic hydrolysis products[5].
Operational Plan: Step-by-Step Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning each workflow contains built-in physical checks to confirm safety and chemical integrity.
Protocol 1: Inert Atmosphere Transfer (Schlenk Technique)
Because ambient moisture instantly degrades 2-Butoxy-1,3,2-dioxaborinane, open-air pouring is strictly prohibited.
Purge the System: Connect your reaction vessel to a Schlenk line. Perform three alternating cycles of high vacuum and inert gas (Argon or Nitrogen) backfill to eliminate ambient moisture[4].
Prepare the Syringe: Dry a glass syringe and a stainless steel needle in an oven at 120°C for at least 2 hours. Cool them in a desiccator.
Equilibrate the Reagent: Bring the sealed bottle of 2-Butoxy-1,3,2-dioxaborinane to room temperature inside a fume hood. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture on the septum, initiating hydrolysis[5].
Execute Transfer: Pierce the septum with the dried needle under a positive flow of inert gas. Slowly withdraw the required volume to prevent cavitation.
Self-Validation Check: Once the liquid is drawn, observe the syringe plunger. It should remain completely stationary. If the plunger begins to push outward, it indicates gas evolution (vapor pressure from accidental hydrolysis), meaning the inert environment has been compromised.
Protocol 2: Controlled Quenching and Waste Segregation
Borate waste must never be mixed with heavy metals or halogenated solvents.
Quench Residual Reagent: Cool the reaction vessel to 0°C. Carefully add a 0.1 M NaOH aqueous solution dropwise. Causality: The alkaline environment safely forces the complete hydrolysis of unreacted ester into highly soluble, non-volatile sodium borate salts[2].
Self-Validation Check: Monitor the quenching solution. The complete cessation of micro-bubbling and a stable pH > 8 confirms the total destruction of the reactive borate ester.
Segregate Aqueous Waste: Transfer the quenched aqueous layer into a designated "Aqueous Borate Waste" container[4].
Segregate Organic Waste: Transfer the organic layer (containing the 1-butanol and 1,3-propanediol byproducts) into a "Non-Halogenated Organic Waste" carboy.
Labeling: Clearly label all containers, specifically noting "Contains Boric Acid Derivatives" on the aqueous bin to ensure the Environmental Health and Safety (EHS) team routes it for specialized incineration[2].
Workflow Visualization
Workflow for the safe handling and hydrolysis mitigation of 2-Butoxy-1,3,2-dioxaborinane.
References
Title: Orthogonal Linking of Gemcitabine by Acyclovir and Bortezomib: A Rational Chemistry Laboratory Introduction of Both Noncovalent and Covalent Dynamics
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
Title: Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications
Source: ResearchGate
URL: [Link]